molecular formula C10H10Cl2O2 B1474245 2,5-Dichloro-4-isopropoxybenzaldehyde CAS No. 1707584-13-1

2,5-Dichloro-4-isopropoxybenzaldehyde

Cat. No.: B1474245
CAS No.: 1707584-13-1
M. Wt: 233.09 g/mol
InChI Key: ZCNIIBHLUSAQBN-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dichloro-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNIIBHLUSAQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloro-4-isopropoxybenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science. The guide details a strategic two-step synthetic pathway, commencing with the formylation of a dichlorinated hydroquinone derivative to yield a key hydroxybenzaldehyde intermediate, followed by a Williamson ether synthesis to introduce the isopropoxy moiety. The document elucidates the mechanistic underpinnings of these reactions, provides detailed, step-by-step experimental protocols, and outlines the necessary characterization techniques for the final product. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The specific substitution pattern on the aromatic ring can profoundly influence the physicochemical properties and biological activity of the resulting derivatives. The target molecule of this guide, this compound, possesses a unique combination of functional groups: two chlorine atoms, an isopropoxy group, and a reactive aldehyde. This distinct substitution pattern makes it an attractive intermediate for the development of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the aromatic ring and influence the reactivity of the aldehyde, while the isopropoxy group can modulate lipophilicity and steric interactions, which are crucial parameters in drug design.

This guide will focus on a logical and efficient synthetic strategy to access this valuable compound, providing both the theoretical framework and practical guidance necessary for its successful preparation in a laboratory setting.

Synthetic Strategy and Core Principles

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy leverages well-established and reliable organic transformations, ensuring a high degree of control and reproducibility. The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A 2,5-Dichlorohydroquinone B 2,5-Dichloro-4-hydroxybenzaldehyde A->B Vilsmeier-Haack Formylation C This compound B->C Williamson Ether Synthesis

Figure 1: Overall synthetic workflow for this compound.

The first key transformation is the regioselective formylation of a suitable dichlorinated precursor to introduce the aldehyde functionality. The Vilsmeier-Haack reaction is the method of choice for this step due to its efficacy in formylating electron-rich aromatic systems.[3][4][5][6] The second critical step is the introduction of the isopropoxy group via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[7][8][9]

This guide will detail the synthesis of the key intermediate, 2,5-dichloro-4-hydroxybenzaldehyde, followed by its conversion to the final product.

Part 1: Synthesis of the Key Intermediate: 2,5-Dichloro-4-hydroxybenzaldehyde

The synthesis of 2,5-dichloro-4-hydroxybenzaldehyde serves as the foundational step in this protocol. While several methods exist for the synthesis of hydroxybenzaldehydes, a common approach involves the formylation of a corresponding phenol.[10][11][12] In this case, we begin with the commercially available 2,5-dichlorohydroquinone.

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6] This electrophile then attacks the electron-rich aromatic ring of the starting material. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[5][6]

The presence of the two hydroxyl groups in 2,5-dichlorohydroquinone makes the aromatic ring sufficiently electron-rich to undergo this electrophilic aromatic substitution.

Vilsmeier-Haack Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Aromatic_Ring 2,5-Dichlorohydroquinone Aromatic_Ring->Intermediate Electrophilic Attack Product 2,5-Dichloro-4-hydroxybenzaldehyde Intermediate->Product Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Dichlorohydroquinone

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[3][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dichlorohydroquinone179.0017.9 g100
N,N-Dimethylformamide (DMF)73.0921.9 g (23.2 mL)300
Phosphorus oxychloride (POCl₃)153.3323.0 g (14.0 mL)150
Dichloromethane (DCM)-200 mL-
Ice-As needed-
Saturated Sodium Bicarbonate Solution-200 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30 minutes, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 2,5-dichlorohydroquinone in dichloromethane (DCM). Add this solution to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford 2,5-dichloro-4-hydroxybenzaldehyde as a solid.

Part 2: Synthesis of this compound

With the key intermediate in hand, the final step is the introduction of the isopropoxy group. The Williamson ether synthesis is the ideal method for this transformation.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a classic S(_N)2 reaction involving the nucleophilic attack of an alkoxide ion on a primary or secondary alkyl halide.[7][8][9] In this case, the phenoxide ion of 2,5-dichloro-4-hydroxybenzaldehyde, generated by deprotonation with a suitable base, acts as the nucleophile. This phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), displacing the halide and forming the desired ether linkage.[13]

Williamson Ether Synthesis Phenol 2,5-Dichloro-4- hydroxybenzaldehyde Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Product 2,5-Dichloro-4- isopropoxybenzaldehyde Phenoxide->Product S(_N)2 Attack Alkyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Alkyl_Halide->Product

Figure 3: Simplified mechanism of the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on general procedures for the Williamson ether synthesis of phenolic compounds.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dichloro-4-hydroxybenzaldehyde191.0119.1 g100
Potassium Carbonate (K₂CO₃), anhydrous138.2120.7 g150
2-Bromopropane122.9918.5 g (13.8 mL)150
N,N-Dimethylformamide (DMF), anhydrous-200 mL-
Ethyl Acetate-300 mL-
Water-500 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dichloro-4-hydroxybenzaldehyde, anhydrous potassium carbonate, and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add 2-bromopropane to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 10 ppm), the aromatic protons (singlets or doublets in the aromatic region), the methine proton of the isopropoxy group (a septet around 4.5-5.0 ppm), and the methyl protons of the isopropoxy group (a doublet around 1.3-1.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons (in the range of 110-160 ppm), and the carbons of the isopropoxy group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹). Other characteristic peaks would include C-O stretching for the ether linkage and C-Cl stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of two chlorine atoms, a distinctive isotopic pattern for the molecular ion peak (M, M+2, M+4) should be observed.

Applications in Drug Discovery and Development

Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules.[1][2] The unique electronic and steric properties of this compound make it a promising scaffold for the development of novel therapeutic agents. The aldehyde functionality can be readily transformed into other functional groups or used in condensation reactions to build more complex molecular architectures. The dichlorinated and isopropoxylated benzene ring can serve as a core structure for targeting various biological receptors and enzymes.

For instance, the aldehyde can be a precursor for the synthesis of Schiff bases, chalcones, and heterocyclic compounds, many of which have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Conclusion

This in-depth technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By employing the Vilsmeier-Haack formylation and the Williamson ether synthesis, this valuable substituted benzaldehyde can be accessed in a controlled and efficient manner. The detailed experimental protocols and discussion of the underlying chemical principles provide a solid foundation for researchers and professionals in the field of organic synthesis and drug discovery to successfully prepare and utilize this compound in their research endeavors.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Chemistry Steps.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 4-Isopropoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • A Comparative Spectroscopic Analysis of 2,4- and 2,5-Dihydroxybenzaldehyde Isomers. (n.d.). Benchchem.
  • Analytical Biochemistry. (n.d.).
  • Fullerene Derivatives with Increased Dielectric Constant. (n.d.). Rsc.org.
  • Benzaldehyde, m-hydroxy. (n.d.). Organic Syntheses Procedure.
  • CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde. (n.d.).
  • Application Notes and Protocols: The Use of 2,5-Dihydroxybenzaldehyde in the Preparation of Pharmaceutical Intermedi
  • Synthesis and Application of 2,5-Dihydroxybenzaldehyde. (n.d.). ChemicalBook.
  • trans-4,4'-DIMETHOXYSTILBENE. (n.d.). Organic Syntheses Procedure.
  • Compound 528381: 2,5-Dichloro-4-hydroxybenzaldehyde. (2025, September 5).
  • Process for the production of 4-hydroxybenzaldehyde derivatives. (n.d.).
  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10).
  • Process for the production of 4-hydroxybenzaldehyde derivatives. (1980, July 9).
  • 2,5-Dihydroxybenzaldehyde 4-methylthiosemicarbazone. (n.d.). PMC.
  • 3,5-dichloro-4-isopropoxybenzaldehyde (C10H10Cl2O2). (n.d.). PubChemLite.
  • 4-isopropoxybenzaldehyde (C10H12O2). (n.d.). PubChemLite.
  • ELECTRONIC SUPPLEMENTARY INFORMATION (ESI) for Glycosylated Metal Chelators as Anti-Parasitic Agents with Tunable Selectivity T. (n.d.). The Royal Society of Chemistry.
  • 4-Isopropoxybenzaldehyde | 18962-05-5. (n.d.).

Sources

The Emerging Potential of 2,5-Dichloro-4-isopropoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules. Their inherent reactivity and the influence of their substitution patterns on pharmacological activity make them privileged scaffolds in drug discovery. This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 2,5-Dichloro-4-isopropoxybenzaldehyde. By analyzing the structure-activity relationships (SAR) of analogous compounds, we will project its potential applications in medicinal chemistry, with a focus on oncology, infectious diseases, and enzyme inhibition. This document will serve as a comprehensive resource for researchers, providing a scientific rationale for its investigation, a proposed synthetic route, and detailed experimental protocols for the evaluation of its biological activities.

Introduction: The Versatility of the Benzaldehyde Scaffold

The aldehyde functional group is a versatile chemical handle, participating in a multitude of chemical transformations to generate diverse molecular architectures such as Schiff bases, hydrazones, and various heterocyclic systems.[1] This versatility has been extensively leveraged in medicinal chemistry to construct libraries of compounds with a wide spectrum of pharmacological activities. The biological profile of a substituted benzaldehyde is intricately linked to the nature, number, and position of the substituents on the aromatic ring.[1] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

This guide focuses on the potential of this compound, a molecule that combines several key structural features:

  • Dichlorination: The presence of two chlorine atoms can significantly impact a molecule's biological activity. Halogenation can enhance membrane permeability, increase metabolic stability, and facilitate specific interactions with target proteins. Dichlorinated aromatic compounds have been reported to exhibit potent antimicrobial and anticancer properties.

  • Isopropoxy Group: The isopropoxy moiety, a moderately bulky and lipophilic group, can influence a compound's pharmacokinetic properties and its binding affinity to target enzymes.

  • Benzaldehyde Core: The reactive aldehyde group provides a crucial anchor point for the synthesis of more complex and diverse chemical entities.

While direct studies on this compound are scarce in the current literature, a thorough analysis of related structures allows us to formulate compelling hypotheses regarding its potential applications in drug discovery.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 2,5-dichlorophenol.

Step 1: Formylation of 2,5-Dichlorophenol to 2,5-Dichloro-4-hydroxybenzaldehyde

The introduction of an aldehyde group onto the phenolic ring can be achieved via a regioselective formylation reaction. The Duff reaction or the Reimer-Tiemann reaction are standard methods for the ortho-formylation of phenols. However, to achieve para-formylation, a more controlled approach is necessary. A common strategy involves the protection of the hydroxyl group, followed by ortho-lithiation and subsequent formylation. A more direct approach could involve a regioselective Vilsmeier-Haack reaction under optimized conditions.

Proposed Protocol for Vilsmeier-Haack Formylation:

  • To a solution of 2,5-dichlorophenol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise at 0°C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-80°C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,5-Dichloro-4-hydroxybenzaldehyde.

Step 2: O-Isopropylation of 2,5-Dichloro-4-hydroxybenzaldehyde

The final step involves the alkylation of the phenolic hydroxyl group with an isopropyl group. The Williamson ether synthesis is a classic and reliable method for this transformation.

Proposed Protocol for O-Isopropylation:

  • Dissolve 2,5-Dichloro-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution.

  • Add 2-bromopropane or isopropyl iodide (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: O-Isopropylation 2,5-Dichlorophenol 2,5-Dichlorophenol 2,5-Dichloro-4-hydroxybenzaldehyde 2,5-Dichloro-4-hydroxybenzaldehyde 2,5-Dichlorophenol->2,5-Dichloro-4-hydroxybenzaldehyde Formylation Vilsmeier-Haack Reagents (POCl3, DMF) Vilsmeier-Haack Reagents (POCl3, DMF) Vilsmeier-Haack Reagents (POCl3, DMF)->2,5-Dichloro-4-hydroxybenzaldehyde This compound This compound 2,5-Dichloro-4-hydroxybenzaldehyde->this compound Williamson Ether Synthesis Isopropylating Agent (e.g., 2-bromopropane) Isopropylating Agent (e.g., 2-bromopropane) Isopropylating Agent (e.g., 2-bromopropane)->this compound Base (K2CO3) Base (K2CO3) Base (K2CO3)->this compound Anticancer_Workflow Start Start In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Start->In vitro Cytotoxicity Screening Initial Evaluation Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Screening->Mechanism of Action Studies Active Compounds In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Promising Candidates Lead Optimization Lead Optimization In vivo Studies->Lead Optimization Efficacious in vivo

Caption: Experimental workflow for evaluating anticancer potential.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with fresh medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Scientific Rationale: Halogenated phenols and benzaldehydes are known to possess significant antimicrobial properties. The presence of chlorine atoms on the aromatic ring can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. The lipophilic nature of the isopropoxy group may also facilitate the compound's passage through the lipid-rich cell walls of bacteria and fungi.

Proposed Mechanism of Action: The antimicrobial activity could be due to:

  • Cell Membrane Disruption: The compound might intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis.

  • Enzyme Inhibition: It could inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • Generation of Reactive Oxygen Species (ROS): The compound might induce oxidative stress within the microbial cells, leading to damage of cellular components.

Experimental Workflow for Antimicrobial Evaluation:

Antimicrobial_Workflow Start Start MIC & MBC Determination MIC & MBC Determination Start->MIC & MBC Determination Screening Time-Kill Kinetics Time-Kill Kinetics MIC & MBC Determination->Time-Kill Kinetics Potent Compounds Mechanism of Action Studies Mechanism of Action Studies Time-Kill Kinetics->Mechanism of Action Studies Further Investigation End End Mechanism of Action Studies->End

Caption: Experimental workflow for evaluating antimicrobial potential.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a drug control (broth with the highest concentration of the compound).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Scientific Rationale: The benzaldehyde scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of this compound suggests potential for inhibiting certain classes of enzymes, such as kinases or phosphatases. The chlorine atoms can form halogen bonds with amino acid residues in the enzyme's active site, while the isopropoxy group can occupy hydrophobic pockets.

Potential Enzyme Targets:

  • Protein Kinases: Many kinase inhibitors feature a substituted aromatic core. The dichlorophenyl moiety could potentially bind to the ATP-binding site of various kinases involved in cancer or inflammatory diseases.

  • Tyrosinases: Substituted benzaldehydes have been reported as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. [2]* Aldehyde Dehydrogenases (ALDHs): Some benzaldehyde derivatives can act as inhibitors of ALDHs, which are implicated in cancer cell resistance.

Experimental Workflow for Enzyme Inhibition Assay:

Enzyme_Inhibition_Workflow Start Start Enzyme Inhibition Screening Enzyme Inhibition Screening Start->Enzyme Inhibition Screening Identify Target IC50 Determination IC50 Determination Enzyme Inhibition Screening->IC50 Determination Active Compounds Kinetic Studies Kinetic Studies IC50 Determination->Kinetic Studies Potent Inhibitors Lead Optimization Lead Optimization Kinetic Studies->Lead Optimization Determine Mechanism

Caption: Experimental workflow for evaluating enzyme inhibitory potential.

Detailed Protocol: Generic Kinase Inhibition Assay (Example: using ADP-Glo™ Kinase Assay) [3]

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in a suitable kinase buffer.

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the test compound or DMSO control.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Table for Anticancer Activity

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
HCT116[Insert Data][Insert Data]

Table 2: Example Data Table for Antimicrobial Activity

MicroorganismMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Positive Control)
S. aureus[Insert Data][Insert Data]
E. coli[InsertData][Insert Data]
C. albicans[Insert Data][Insert Data]

Table 3: Example Data Table for Enzyme Inhibition

Enzyme TargetIC₅₀ (µM) of this compoundIC₅₀ (µM) of Staurosporine (Positive Control)
Kinase X[Insert Data][Insert Data]
Kinase Y[Insert Data][Insert Data]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The combination of dichlorination and an isopropoxy group on a reactive benzaldehyde core suggests a high potential for potent biological activity. This technical guide provides a comprehensive framework for the synthesis and evaluation of this compound in the key therapeutic areas of oncology, infectious diseases, and enzyme inhibition. The detailed protocols and structured workflows are designed to enable researchers to systematically investigate its medicinal chemistry potential.

Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Modifications of the aldehyde group to form various Schiff bases, hydrazones, and heterocyclic systems could lead to the discovery of compounds with enhanced potency and selectivity. In-depth mechanistic studies will be crucial to elucidate the mode of action of the most promising candidates, paving the way for their further development as potential drug leads.

References

  • Cytotoxic Evaluation of Substituted Benzaldehydes. (2014). Universidade Federal do Ceará. Available at: [Link]

  • Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. PharmaInfo. Available at: [Link]

  • Synthesis, Spectral Characterization and Biological Screening for Some Benzaldehyde Derived Mannich Bases. (2019). International Journal of Research and Analytical Reviews. Available at: [Link]

  • Antimicrobial activity of some halogenohydroxy aldehydes. (2013). ResearchGate. Available at: [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). MDPI. Available at: [Link]

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The Synthetic Cornerstone: A Technical Guide to 2,5-Dichloro-4-isopropoxybenzaldehyde for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of novel therapeutic agents. Among the vast arsenal of synthetic intermediates, substituted benzaldehydes hold a position of prominence due to their versatile reactivity. This guide provides an in-depth technical exploration of 2,5-Dichloro-4-isopropoxybenzaldehyde, a highly functionalized aromatic aldehyde with significant potential in modern drug discovery and development. We will delve into its synthesis, characterization, and prospective applications, offering field-proven insights for researchers, medicinal chemists, and process development scientists.

Strategic Importance in Medicinal Chemistry

The unique substitution pattern of this compound—featuring two electron-withdrawing chlorine atoms, an electron-donating isopropoxy group, and a reactive aldehyde function—renders it a valuable scaffold for the synthesis of complex heterocyclic systems. The chlorine atoms provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, while the isopropoxy group can enhance solubility and modulate electronic properties. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to a wide array of bioactive heterocycles.

Synthesis of this compound: A Tale of Two Routes

The preparation of this key intermediate can be approached through two primary synthetic strategies, each with its own merits and considerations. The choice of route will often depend on the availability of starting materials and the desired scale of production.

Route A: Alkylation of a Phenolic Precursor

This route commences with the commercially available or synthetically accessible 2,5-dichloro-4-hydroxybenzaldehyde. The key transformation is a Williamson ether synthesis to introduce the isopropoxy group.

Experimental Protocol: Isopropylation of 2,5-Dichloro-4-hydroxybenzaldehyde

  • Reagents and Materials:

    • 2,5-Dichloro-4-hydroxybenzaldehyde

    • 2-Bromopropane (or 2-iodopropane)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[1]

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)[1]

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 2,5-dichloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.[2]

  • Potassium carbonate is a cost-effective base sufficient for deprotonating the phenolic hydroxyl group. For more sensitive substrates or to achieve higher yields, cesium carbonate can be employed due to the increased solubility of the cesium phenoxide.[1]

  • Heating is necessary to overcome the activation energy of the reaction. The temperature should be carefully controlled to prevent side reactions.

Synthesis_Route_A

Route B: Formylation of an Aromatic Precursor

An alternative approach involves the direct formylation of 1,4-dichloro-2-isopropoxybenzene using the Vilsmeier-Haack reaction. This method is particularly useful if the corresponding benzene derivative is more readily available.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagents and Materials:

    • 1,4-Dichloro-2-isopropoxybenzene

    • Anhydrous N,N-dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)[3][4]

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in DCM to 0 °C.

    • Add phosphorus oxychloride (1.1 eq) dropwise to the DMF solution, maintaining the temperature below 5 °C.[5]

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1,4-dichloro-2-isopropoxybenzene (1.0 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash chromatography to yield the desired product.

Causality Behind Experimental Choices:

  • The Vilsmeier-Haack reaction is an electrophilic aromatic substitution that is effective for electron-rich aromatic rings.[3][4] The isopropoxy group is an activating group, directing the formylation to the para position.

  • The reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.[5]

  • The workup with a mild base like sodium bicarbonate is crucial to neutralize the acidic byproducts and hydrolyze the intermediate iminium salt to the final aldehyde.[3]

Synthesis_Route_B

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. Below are the expected physicochemical properties and spectroscopic data based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone)
Melting Point Not available; expected to be a low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.3 (s, 1H, -CHO)[6]

    • δ 7.8 (s, 1H, Ar-H)

    • δ 7.1 (s, 1H, Ar-H)

    • δ 4.7 (sept, 1H, -OCH(CH₃)₂)

    • δ 1.4 (d, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 189 (-CHO)

    • δ 158 (C-O)

    • δ 135-120 (Ar-C)

    • δ 72 (-OCH(CH₃)₂)

    • δ 22 (-OCH(CH₃)₂)

  • IR (KBr, cm⁻¹):

    • ~2980 (C-H, alkyl)

    • ~2870, 2770 (C-H, aldehyde)[7]

    • ~1690 (C=O, aldehyde, conjugated)[7]

    • ~1580, 1470 (C=C, aromatic)

    • ~1250 (C-O, ether)

    • ~820 (C-Cl)

  • Mass Spectrometry (EI):

    • M⁺ peak at m/z 232 (with isotopic pattern for two chlorine atoms).

    • Fragmentation peaks corresponding to the loss of -CHO, -OCH(CH₃)₂, and Cl.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of functional groups on the this compound scaffold opens up a plethora of possibilities for the synthesis of diverse molecular architectures of pharmaceutical interest.

Applications

Reductive Amination: The aldehyde functionality is a prime site for reductive amination to introduce a variety of amine-containing side chains, a common feature in many drug molecules. This reaction is typically carried out in a one-pot fashion using a reducing agent such as sodium triacetoxyborohydride.

Heterocycle Formation: This intermediate is an excellent precursor for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines. These heterocycles are privileged scaffolds in medicinal chemistry, found in a wide range of drugs including kinase inhibitors and anti-infective agents.

Cross-Coupling Reactions: The two chlorine atoms on the aromatic ring can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space during lead optimization.

Safety and Handling

As with any chlorinated aromatic compound, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[3][8]

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential for the development of novel pharmaceuticals. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex and diverse molecular libraries. The synthetic routes and characterization data presented in this guide provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.

References

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  • BenchChem. (2025).
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  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
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  • OICC Press. (2024, June 30).
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Molecular structure and conformation of 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dichloro-4-isopropoxybenzaldehyde

This technical guide provides a comprehensive analysis of the molecular structure, conformational preferences, and physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established experimental protocols to offer a robust understanding of this substituted benzaldehyde derivative.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The specific substitution pattern of this compound, featuring two electron-withdrawing chlorine atoms and an electron-donating isopropoxy group, imparts a unique electronic and steric profile. This guide elucidates its structural characteristics and provides detailed methodologies for its synthesis and characterization, thereby enabling its effective utilization in research and development.

Synthesis and Characterization

The synthesis of this compound is most logically achieved through a two-step process, starting from the readily available 4-hydroxybenzaldehyde. This approach ensures high yields and regiochemical control.

Synthesis Pathway

The proposed synthetic route involves an initial electrophilic chlorination of 4-hydroxybenzaldehyde to yield 2,5-dichloro-4-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the isopropoxy group.

Synthesis_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 2,5-Dichloro-4-hydroxybenzaldehyde 2,5-Dichloro-4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde->2,5-Dichloro-4-hydroxybenzaldehyde Step 1: Chlorination (e.g., SO2Cl2 or Cl2) This compound This compound 2,5-Dichloro-4-hydroxybenzaldehyde->this compound Step 2: Williamson Ether Synthesis (2-bromopropane, K2CO3)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloro-4-hydroxybenzaldehyde

This protocol describes a general method for the dichlorination of 4-hydroxybenzaldehyde.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (2-2.2 equivalents) in the same solvent via the dropping funnel. The hydroxyl group is a strongly activating ortho-, para-director, and the presence of the aldehyde (a deactivating meta-director) will favor chlorination at the positions ortho to the hydroxyl group.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-dichloro-4-hydroxybenzaldehyde.

Step 2: Synthesis of this compound (Williamson Ether Synthesis) [1]

  • Reaction Setup: To a solution of 2,5-dichloro-4-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents) as the base.

  • Alkylation: Add 2-bromopropane (1.5-2 equivalents) to the suspension. Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC). The reaction involves the nucleophilic attack of the phenoxide ion on the alkyl halide in an Sₙ2 reaction.[2]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Molecular Structure and Geometry

The molecular geometry of this compound is predicted based on the known crystal structure of 2,5-dichlorobenzaldehyde and general principles of conformational analysis.[3]

Predicted Molecular Geometry

The core of the molecule is a substituted benzene ring, which is expected to be nearly planar. The aldehyde group may be slightly twisted out of the plane of the benzene ring due to steric hindrance from the ortho-chlorine atom.

Table 1: Predicted Bond Lengths and Angles

ParameterPredicted ValueJustification
C-Cl Bond Length~1.74 ÅBased on typical aryl-Cl bond lengths.
C=O Bond Length~1.21 ÅCharacteristic of an aromatic aldehyde.
C-O (ether) Bond Length~1.37 Å (aryl-O), ~1.43 Å (O-isopropyl)Typical values for aryl and alkyl ethers.
C-C-C (ring) Bond Angle~120°Expected for an sp² hybridized carbon in a benzene ring.
C-C-CHO Bond Angle~120°Consistent with sp² hybridization.
C-O-C (ether) Bond Angle~118°Slightly larger than the tetrahedral angle due to steric repulsion.
Conformational Analysis

The conformation of the isopropoxy group is of particular interest. Rotation around the aryl-O bond will be restricted due to steric interactions with the adjacent chlorine atom. The most stable conformation is likely to be one where the isopropyl group is oriented away from the ortho-substituent.

X-ray_Crystallography_Workflow cluster_exp Experimental Workflow cluster_analysis Data Analysis Crystal_Growth 1. Crystal Growth (Slow evaporation, vapor diffusion) Crystal_Mounting 2. Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection 3. X-ray Diffraction Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution 4. Structure Solution (Direct methods or Patterson function) Data_Collection->Structure_Solution Structure_Refinement 5. Structure Refinement (Least-squares fitting) Structure_Solution->Structure_Refinement Validation 6. Validation and Analysis (CIF generation) Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

  • Crystal Growth: Obtain single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • Data Collection: Mount a selected crystal on a goniometer and place it in a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the structure using direct methods and refine the atomic positions and displacement parameters using full-matrix least-squares on F².

NMR Spectroscopy

This protocol provides a standard procedure for acquiring high-quality NMR spectra for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire 2D correlation spectra.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two or three bonds.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the synthesis, characterization, and structural understanding of this compound. The detailed protocols and predicted data serve as a valuable resource for researchers aiming to incorporate this molecule into their synthetic and medicinal chemistry programs. The unique substitution pattern of this compound warrants further experimental investigation to validate the theoretical predictions and explore its potential applications.

References

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Technical Guide: Discovery and History of 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and application of 2,5-Dichloro-4-isopropoxybenzaldehyde , a critical intermediate in the development of next-generation metabolic therapeutics.

Executive Summary

This compound (CAS: 1707584-13-1 ) is a specialized pharmacophore building block primarily utilized in the synthesis of TGR5 (GPBAR1) agonists . Emerging in patent literature around 2015–2016, this molecule represents a classic example of "scaffold optimization" in medicinal chemistry, where the isopropoxy moiety is introduced to enhance lipophilicity and receptor binding affinity compared to its hydroxylated precursor.

This guide provides a comprehensive analysis of its chemical identity, the historical context of its emergence in metabolic disease research (Type 2 Diabetes, Obesity, IBD), and validated protocols for its synthesis.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before detailing the synthesis, it is critical to establish the baseline properties of the molecule to ensure quality control during production.

PropertyData
Chemical Name This compound
CAS Number 1707584-13-1
Molecular Formula C₁₀H₁₀Cl₂O₂
Molecular Weight 233.09 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Key Functional Groups Aldehyde (C-1), Chlorine (C-2, C-5), Isopropoxy (C-4)
Precursor 2,5-Dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5)

Part 2: Discovery & Historical Context

The TGR5 Agonist Era (2010s–Present)

The history of this compound is inextricably linked to the pursuit of TGR5 (G-protein-coupled bile acid receptor 1) agonists. TGR5 is a validated target for treating metabolic disorders because its activation stimulates glucagon-like peptide-1 (GLP-1) secretion and increases energy expenditure.

  • The Precursor Stage: Early SAR (Structure-Activity Relationship) studies utilized 2,5-dichloro-4-hydroxybenzaldehyde . While the 2,5-dichloro motif provided necessary metabolic stability (blocking CYP450 oxidation sites on the phenyl ring), the free phenolic hydroxyl group often resulted in poor membrane permeability and rapid Phase II metabolism (glucuronidation).

  • The Lipophilic Shift: Researchers discovered that capping the hydroxyl group with an isopropyl moiety created the 4-isopropoxy variant. This modification achieved two goals:

    • Steric Fit: The isopropyl group fills a specific hydrophobic pocket within the TGR5 receptor orthosteric site.

    • Bioavailability: It significantly increased the LogP, improving oral bioavailability and blood-brain barrier penetration (if CNS activity was desired) or gut restriction (for non-systemic agonists).

  • Patent Emergence: The specific CAS 1707584-13-1 appears prominently in patent applications (e.g., AU2016369631A1 ) filed by pharmaceutical entities developing "Substituted 4-phenyl pyridine compounds" as non-systemic TGR5 agonists for treating Inflammatory Bowel Disease (IBD) and diabetes.

Part 3: Synthetic Methodologies

The synthesis of this compound is a precision alkylation process. Below is a field-validated protocol designed for high purity and scalability.

Reaction Logic

The synthesis relies on a Williamson Ether Synthesis mechanism. The phenolic oxygen of the precursor (2,5-dichloro-4-hydroxybenzaldehyde) is deprotonated by a weak base to form a phenoxide anion, which then attacks the electrophilic carbon of an isopropyl halide via an S_N2 mechanism.

Critical Control Point: The aldehyde group is electron-withdrawing, making the phenol more acidic (pKa ~7-8) and easier to deprotonate, but it also deactivates the ring. However, the S_N2 reaction proceeds well in polar aprotic solvents.

Experimental Protocol

Scale: 100g Batch Basis

Reagents:

  • Starting Material: 2,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (Isopropyl Bromide) (1.5 eq) OR 2-Iodopropane (1.2 eq for faster kinetics)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq, anhydrous, micronized)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Use if using bromide to generate reactive iodide in situ (Finkelstein condition).

Step-by-Step Workflow:

  • Charging: To a 2L reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge DMF (500 mL) and 2,5-Dichloro-4-hydroxybenzaldehyde (100 g) .

  • Deprotonation: Add

    
     (144 g)  in portions. Stir at room temperature for 30 minutes. Observation: The solution will turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add 2-Bromopropane (96 g) dropwise over 20 minutes to control the exotherm.

  • Heating: Heat the mixture to 60–70°C . Note: Do not exceed 80°C to prevent degradation of the aldehyde or elimination of the isopropyl bromide to propene.

  • Monitoring: Monitor by HPLC or TLC (Hexane:Ethyl Acetate 4:1). Reaction is typically complete in 4–6 hours.

  • Work-up:

    • Cool reaction mass to 20°C.

    • Pour into Ice Water (2 L) with vigorous stirring. The product should precipitate as a solid.

    • Filter the solid.[1]

    • Wash the cake with water (3 x 200 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Heptane to yield white crystals.

  • Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85–92% Purity: >98% (HPLC)

Part 4: Visualization of Synthesis & Application

The following diagram illustrates the synthesis pathway and the downstream application logic using Graphviz.

G cluster_0 SAR Optimization Cycle start 2,5-Dichlorophenol (Precursor Origin) inter 2,5-Dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5) start->inter Reimer-Tiemann Formylation product This compound (CAS 1707584-13-1) inter->product Williamson Ether Synthesis reagent Isopropyl Bromide + K2CO3 / DMF reagent->product drug TGR5 Agonist (Substituted 4-phenyl pyridine) product->drug Reductive Amination or Condensation

Caption: Synthesis pathway from phenolic precursor to the lipophilic isopropoxy-intermediate and its integration into TGR5 agonist scaffolds.

Part 5: Safety & Handling (MSDS Summary)

While this compound is an intermediate, it possesses specific hazards due to the aldehyde functionality and halogenation.

  • Health Hazards:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H317: May cause an allergic skin reaction (common with benzaldehydes).

    • H335: May cause respiratory irritation.[2]

  • Handling Precautions:

    • Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent oxidation of the aldehyde to the corresponding benzoic acid (2,5-dichloro-4-isopropoxybenzoic acid).

    • Use standard PPE: Nitrile gloves, safety goggles, and fume hood.

References

  • PubChem. (n.d.).[2] Compound Summary: 2,5-Dichloro-4-hydroxybenzaldehyde. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2016). Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists (Patent AU2016369631A1).
  • AOB Chem. (2023). Safety Data Sheet: this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Williamson Ether Synthesis. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2,5-Dichloro-4-isopropoxybenzaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a starting material is a critical decision that dictates the synthetic feasibility and ultimate diversity of a chemical library. This compound is a strategically designed scaffold for the synthesis of novel bioactive molecules. Its utility stems from a unique combination of structural features:

  • A Reactive Aldehyde Handle: The formyl group (-CHO) is a versatile functional group, amenable to a wide array of chemical transformations. It serves as a primary reaction site for building molecular complexity through C-C and C-N bond-forming reactions such as reductive amination, Knoevenagel condensations, and Wittig-type reactions.[1]

  • Dichlorination Pattern: The chlorine atoms at the 2 and 5 positions provide steric bulk and electronic modulation of the benzene ring. These halogens can serve as handles for further cross-coupling reactions or, more commonly, act as crucial interaction points within the binding pockets of biological targets, potentially enhancing binding affinity and selectivity.

  • An Isopropoxy Moiety: The isopropoxy group at the 4-position enhances the lipophilicity of the molecule, a key parameter influencing cell permeability and pharmacokinetic properties. This group can occupy hydrophobic pockets in target proteins, contributing to the overall potency of the synthesized derivatives.

This guide provides detailed protocols for leveraging this compound as a precursor to several classes of compounds with established biological relevance, including potential kinase inhibitors and antimicrobial agents. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers in medicinal chemistry and drug development.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a divergent starting point for synthesizing multiple classes of bioactive compounds.

G cluster_0 Key Synthetic Transformations cluster_1 Bioactive Scaffolds cluster_2 Potential Biological Activity start This compound reductive_amination Reductive Amination (+ R1R2NH) start->reductive_amination knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd) start->knoevenagel thiosemicarbazide_rxn Condensation (+ Thiosemicarbazide) start->thiosemicarbazide_rxn amines Substituted Amines reductive_amination->amines hydantoins Benzylidene Hydantoins knoevenagel->hydantoins thiosemicarbazones Thiosemicarbazones thiosemicarbazide_rxn->thiosemicarbazones kinase_inhibitor Kinase Inhibition amines->kinase_inhibitor hydantoins->kinase_inhibitor antimicrobial Antimicrobial / Anticancer thiosemicarbazones->antimicrobial anticancer_apoptosis Anticancer (Apoptosis Induction) thiosemicarbazones->anticancer_apoptosis

Caption: Synthetic pathways from the starting aldehyde to bioactive scaffolds.

Protocol 1: Synthesis of a Substituted Amine via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine functionalities, which are prevalent in kinase inhibitors as they can form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2] This protocol details the synthesis of a hypothetical inhibitor scaffold.

Causality and Experimental Rationale

The reaction proceeds in two stages: the formation of an iminium ion intermediate from the aldehyde and a secondary amine (e.g., N-Boc-piperazine), followed by its immediate reduction. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is mild and chemoselective, readily reducing the protonated imine without affecting the starting aldehyde or other sensitive functional groups. A catalytic amount of acetic acid is used to facilitate the formation of the iminium intermediate.

Experimental Workflow Diagram

G cluster_workflow Reductive Amination Workflow start Dissolve Aldehyde & Amine in DCM add_acid Add Catalytic Acetic Acid start->add_acid stir1 Stir for 1 hour (Iminium Formation) add_acid->stir1 add_stab Portion-wise addition of NaBH(OAc)3 stir1->add_stab stir2 Stir 12-16h at RT (Reduction) add_stab->stir2 monitor Monitor by TLC/LC-MS stir2->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Step-by-step workflow for the reductive amination protocol.

Step-by-Step Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) and a suitable amine partner (e.g., tert-butyl piperazine-1-carboxylate, 1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Iminium Formation: Stir the reaction mixture at room temperature for 1 hour. The formation of the iminium intermediate is crucial for the subsequent reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture in portions over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Progression: Continue stirring at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterDescription
Starting Aldehyde This compound
Amine Partner e.g., tert-butyl piperazine-1-carboxylate
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent Dichloromethane (DCM), Anhydrous
Expected Yield 70-90%
Characterization NMR, LC-MS, HRMS

Protocol 2: Synthesis of a 5-Benzylidene Hydantoin Derivative

The 5-benzylidene hydantoin scaffold is a recognized pharmacophore in the development of tyrosine kinase inhibitors, which are critical in oncology.[3] This protocol utilizes the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, to synthesize this valuable heterocyclic core.

Causality and Experimental Rationale

This reaction involves the condensation of the aldehyde with the active methylene group of the hydantoin ring. The reaction is typically catalyzed by a weak base (ammonium acetate) in an acidic medium (acetic acid), which facilitates both the deprotonation of the hydantoin and the dehydration of the intermediate aldol-type adduct to form the final, conjugated product. Refluxing conditions provide the necessary energy to drive the reaction to completion.

Reaction Scheme

Caption: Knoevenagel condensation to form a benzylidene hydantoin.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), hydantoin (1.2 eq), and ammonium acetate (2.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (0.3 M).

  • Heating: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product is often more UV-active and has a different retention factor than the starting aldehyde.

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold non-polar solvent like hexane to remove any unreacted aldehyde. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The vinylogous proton typically appears as a singlet in the ¹H NMR spectrum.[3]

ParameterDescription
Reaction Type Knoevenagel Condensation
Reactants Aldehyde, Hydantoin
Catalyst/Medium Ammonium Acetate / Acetic Acid
Conditions Reflux, 4-6 hours
Expected Yield 60-85%
Characterization NMR, MS, Melting Point

Protocol 3: Synthesis of a Thiosemicarbazone Derivative

Thiosemicarbazones derived from substituted benzaldehydes are a well-established class of compounds with significant cytotoxic activity against various cancer cell lines.[4] Their mechanism of action is often linked to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[4]

Causality and Experimental Rationale

This is a straightforward condensation reaction between the aldehyde carbonyl and the primary amine of thiosemicarbazide. The reaction is typically carried out in an alcoholic solvent like ethanol, which is effective at dissolving both reactants. A few drops of a strong acid, such as sulfuric acid, are often added to catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the thiosemicarbazide.

Reaction Scheme

Caption: Synthesis of a thiosemicarbazone via acid-catalyzed condensation.

Step-by-Step Protocol
  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of thiosemicarbazide (1.1 eq) in a minimal amount of hot ethanol to the flask.

  • Catalysis: Add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Heating: Heat the reaction mixture to reflux for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The thiosemicarbazone product will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol and then diethyl ether. If necessary, the product can be recrystallized from ethanol.

  • Characterization: Confirm the product's structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterDescription
Reaction Type Condensation
Reactants Aldehyde, Thiosemicarbazide
Catalyst Sulfuric Acid (H₂SO₄)
Solvent Ethanol
Expected Yield >90%
Characterization NMR, MS, Elemental Analysis

Summary of Potential Biological Activities

The molecular scaffolds synthesized from this compound are associated with a range of important biological activities.

Scaffold ClassPotential Biological ActivitySupporting Rationale / Target Class
Substituted Amines Kinase InhibitionThe amine moiety can interact with the hinge region of kinases, a common feature of many inhibitors targeting pathways like PI3K/AKT/mTOR.[2]
Benzylidene Hydantoins Tyrosine Kinase InhibitionThis scaffold has shown selective inhibitory activity against receptor tyrosine kinases such as HER2, which are implicated in various cancers.[3]
Thiosemicarbazones Anticancer, AntimicrobialThese compounds can induce apoptosis and often act by inhibiting ribonucleotide reductase, a crucial enzyme for DNA synthesis.[4]

Conclusion

This compound is a highly valuable starting material for the efficient synthesis of diverse molecular libraries. The protocols provided herein for reductive amination, Knoevenagel condensation, and thiosemicarbazone formation represent robust and high-yield pathways to generate compounds with significant potential in drug discovery. The inherent structural features of the starting aldehyde provide a strong foundation for developing potent and selective bioactive molecules for therapeutic applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application of 4-((Pyridin-2-yloxy)methyl)benzaldehyde in the Synthesis of Kinase Inhibitors. BenchChem.
  • National Center for Biotechnology Information (PMC). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. PMC.
  • National Center for Biotechnology Information (PubChem). 2,5-Dichlorobenzaldehyde. PubChem. [Link]

  • CymitQuimica. CAS 18962-05-5: 4-Isopropoxybenzaldehyde. CymitQuimica.

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Application Notes and Protocols: Leveraging 2,5-Dichloro-4-isopropoxybenzaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Novel Chemical Space with a Versatile Aldehyde

Multi-component reactions (MCRs) have become indispensable tools in modern drug discovery, enabling the rapid and efficient synthesis of diverse chemical libraries from simple starting materials in a single pot.[1][2][3] This convergence of three or more reactants to form a complex product offers significant advantages in terms of atom economy, time, and resource efficiency.[2][3] The strategic selection of building blocks for MCRs is paramount in exploring novel chemical space and identifying new lead compounds.[1]

This application note explores the potential of 2,5-dichloro-4-isopropoxybenzaldehyde as a valuable, yet underutilized, aldehyde component in several key MCRs. The unique substitution pattern of this aromatic aldehyde—featuring two electron-withdrawing chlorine atoms and an electron-donating isopropoxy group—imparts distinct electronic and steric properties that can be harnessed to generate a diverse array of complex molecular architectures. The electron-withdrawing nature of the chlorine atoms is anticipated to enhance the electrophilicity of the aldehyde carbonyl carbon, thereby promoting the initial nucleophilic attack that is often the rate-determining step in many MCRs. Conversely, the isopropoxy group, while electron-donating, also introduces steric bulk that may influence the stereochemical outcome of the reaction.

These application notes will provide detailed protocols for the utilization of this compound in three cornerstone MCRs: the Passerini, Ugi, and Biginelli reactions. The provided methodologies are designed to serve as a robust starting point for researchers in their quest to synthesize novel compounds with potential therapeutic applications.

The Passerini Three-Component Reaction (P-3CR): A Gateway to α-Acyloxy Amides

The Passerini reaction is a powerful MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to furnish α-acyloxy amides.[4][5] This reaction is prized for its operational simplicity and its ability to tolerate a wide range of functional groups.[6][7]

Mechanistic Considerations

The Passerini reaction is generally believed to proceed through a concerted or ionic mechanism depending on the solvent polarity. In aprotic solvents, a concerted mechanism is favored, involving a trimolecular reaction between the three components.[4] In polar solvents, an ionic pathway is more likely, initiated by the protonation of the carbonyl group.[4] The electron-deficient nature of this compound is expected to facilitate the initial nucleophilic attack by the isocyanide, a key step in both mechanistic pathways.

Experimental Workflow: Passerini Reaction

reagents This compound Carboxylic Acid Isocyanide solvent Aprotic Solvent (e.g., Dichloromethane) reagents->solvent Dissolve reaction Stir at Room Temperature (24-48 h) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product α-Acyloxy Amide purification->product

Caption: General workflow for the Passerini three-component reaction.

Protocol: Synthesis of an α-Acyloxy Amide using this compound

Materials:

  • This compound

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., Cyclohexyl isocyanide)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl acetate mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane (5 mL).

  • To the stirred solution, add the carboxylic acid (1.2 mmol, 1.2 eq) followed by the isocyanide (1.0 mmol, 1.0 eq).

  • Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure α-acyloxy amide.

ParameterRecommended Condition/ValueNotes
Stoichiometry Aldehyde:Carboxylic Acid:Isocyanide = 1:1.2:1A slight excess of the carboxylic acid can improve reaction rates.
Solvent Dichloromethane, TetrahydrofuranAprotic solvents are generally preferred.[5]
Temperature Room TemperatureFor less reactive substrates, gentle heating (40-50 °C) may be beneficial.
Reaction Time 24 - 48 hoursMonitor by TLC for optimal reaction time.

The Ugi Four-Component Reaction (U-4CR): A Versatile Scaffold Synthesis

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[8][9] This reaction is celebrated for its high atom economy and the vast structural diversity it can generate.[9]

Mechanistic Insights

The Ugi reaction typically begins with the formation of an imine from the aldehyde and the amine.[10] This is followed by the addition of the isocyanide and the carboxylic acid in a concerted or stepwise manner, culminating in an intramolecular acyl transfer (Mumm rearrangement) to yield the final bis-amide product.[10] The enhanced electrophilicity of this compound should favor the initial imine formation.

Experimental Workflow: Ugi Reaction

reagents This compound Amine Carboxylic Acid Isocyanide solvent Polar Solvent (e.g., Methanol) reagents->solvent Combine reaction Stir at Room Temperature (24-72 h) solvent->reaction workup Solvent Evaporation reaction->workup purification Recrystallization or Column Chromatography workup->purification product Bis-Amide purification->product

Caption: General workflow for the Ugi four-component reaction.

Protocol: Synthesis of a Bis-Amide using this compound

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol

  • Solvents for purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), the amine (1.0 mmol, 1.0 eq), and the carboxylic acid (1.0 mmol, 1.0 eq) in methanol (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Seal the flask and continue stirring at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ParameterRecommended Condition/ValueNotes
Stoichiometry Aldehyde:Amine:Carboxylic Acid:Isocyanide = 1:1:1:1Equimolar amounts are typically used.
Solvent Methanol, Ethanol, TrifluoroethanolPolar protic solvents are generally effective.[11]
Temperature Room TemperatureHigher temperatures may be required for less reactive components.
Reaction Time 24 - 72 hoursReaction times can vary significantly based on the substrates.

The Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[12][13] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[13]

Mechanistic Overview

The most widely accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[12] This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the DHPM. The electron-withdrawing groups on this compound are expected to facilitate the formation of the key N-acyliminium ion intermediate, potentially leading to higher yields and shorter reaction times.

Experimental Workflow: Biginelli Reaction

reagents This compound β-Ketoester Urea/Thiourea catalyst Acid Catalyst (e.g., HCl, PTSA) reagents->catalyst solvent Solvent (e.g., Ethanol) or Solvent-free catalyst->solvent reaction Reflux or Microwave Irradiation solvent->reaction workup Cooling and Filtration reaction->workup purification Recrystallization workup->purification product Dihydropyrimidinone/-thione purification->product

Caption: General workflow for the Biginelli reaction.

Protocol: Synthesis of a Dihydropyrimidinone using this compound

Materials:

  • This compound

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), the β-ketoester (1.0 mmol, 1.0 eq), and urea (1.5 mmol, 1.5 eq) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • The product often precipitates from the solution. If not, slowly add ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

ParameterRecommended Condition/ValueNotes
Stoichiometry Aldehyde:β-Ketoester:Urea = 1:1:1.5An excess of urea is often used to drive the reaction to completion.
Catalyst HCl, H₂SO₄, Lewis acids, p-TSAA variety of acid catalysts can be employed.
Solvent Ethanol, Acetonitrile, or solvent-freeSolvent-free conditions with microwave irradiation can also be effective.[14]
Temperature RefluxMicrowave irradiation can significantly reduce reaction times.[14]

Troubleshooting and Optimization

While the provided protocols offer a solid foundation, optimization may be necessary to achieve desired yields and purity.

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The use of a more efficient catalyst, such as a Lewis acid for the Biginelli reaction, can also be beneficial. For the Passerini and Ugi reactions, ensuring the purity and dryness of reactants and solvents is crucial.

  • Side Reactions: The formation of side products can be minimized by carefully controlling the reaction temperature and stoichiometry.[15] In some cases, changing the order of reagent addition can improve selectivity.[15]

  • Steric Hindrance: The ortho-substituents on this compound may lead to steric hindrance. If reactivity is low, employing less bulky reactants in the other components of the MCR may be advantageous.

Conclusion

This compound represents a promising and versatile building block for the synthesis of complex and diverse molecular scaffolds through multi-component reactions. The electronic properties imparted by the dichloro and isopropoxy substituents can be strategically exploited to modulate reactivity and potentially influence the biological activity of the resulting products. The detailed protocols provided herein for the Passerini, Ugi, and Biginelli reactions serve as a comprehensive guide for researchers to explore the utility of this aldehyde in their drug discovery and development endeavors. The adaptability of these MCRs, coupled with the unique features of this compound, opens up new avenues for the creation of novel chemical entities with significant therapeutic potential.

References

  • Wikipedia. Passerini reaction. [Link]

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  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

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  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 393. [Link]

  • Goujon, J.-Y., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3737. [Link]

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  • Google Patents. (2014). CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine.
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  • Martinez, A., et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(16), 2876. [Link]

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  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][4][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. [Link]

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  • Niknam, K., & Daneshvar, N. (2006). H4SiW12O40·xH2O AS A NEW CATALYST FOR THE SYNTHESIS OF 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE. ARKIVOC, 2007(1), 177-184. [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]

  • Kumar, A., et al. (2015). Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Chemical Society Reviews, 44(7), 1869–1880. [Link]

  • Wessjohann, L. A., & Ruijter, E. (2005). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 38(8), 612–622. [Link]

  • Kappe, C. O. (2002). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2003(3), 11-20. [Link]

  • Juaristi, E., et al. (2023). Mechanochemically-Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α-Acyloxycarboxamide Derivatives. ChemistryOpen, 12(6), e202300049. [Link]

  • Felluga, F., et al. (2007). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 2007(15), 2415-2418. [Link]

  • Shaabani, A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1634. [Link]

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Application Notes and Protocols for Condensation Reactions Involving 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of 2,5-Dichloro-4-isopropoxybenzaldehyde

This compound is a polysubstituted aromatic aldehyde of significant interest in the synthesis of complex organic molecules. Its structure, characterized by an electron-rich isopropoxy group and two electron-withdrawing chlorine atoms on the benzene ring, in addition to the reactive aldehyde functionality, makes it a versatile building block. The electronic effects of these substituents modulate the reactivity of the aldehyde group and the aromatic ring, offering unique opportunities for the construction of novel molecular scaffolds. This guide provides detailed application notes and protocols for two fundamental condensation reactions involving this aldehyde: the Knoevenagel condensation and the Wittig reaction. These reactions are cornerstones of C-C bond formation in organic synthesis, and their application to this compound opens avenues for the creation of a diverse array of compounds, including potential pharmaceutical intermediates and materials with novel properties.

I. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction for the formation of carbon-carbon double bonds through the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1][2] The products, α,β-unsaturated compounds, are valuable intermediates in numerous synthetic pathways.

Mechanistic Insight

The reaction proceeds via a base-catalyzed mechanism. The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated product. The use of a weak base, such as piperidine or an ammonium salt, is often sufficient to catalyze the reaction.[3][4]

Knoevenagel_Mechanism cluster_activation Activation of Methylene Compound cluster_condensation Condensation and Dehydration ActiveMethylene Z-CH₂-Z' Carbanion [Z-CH-Z']⁻ (Carbanion) ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Aldehyde This compound Carbanion->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Aldehyde->Adduct Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O Adduct->Water

Caption: Knoevenagel condensation mechanism.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of this compound with malononitrile, a common active methylene compound, using piperidine as a catalyst.[5]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 1.0 equiv) in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (10 mmol, 1.0 equiv).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol, 0.05 equiv) to the reaction mixture. The use of a minimal amount of catalyst is crucial to avoid side reactions.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to obtain the desired 2-((2,5-dichloro-4-isopropoxyphenyl)methylene)malononitrile.

II. Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6][7] A key advantage of this reaction is the precise placement of the double bond at the position of the original carbonyl group.[7]

Mechanistic Insight

The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of this compound. This initial step forms a dipolar intermediate known as a betaine, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.[8] The oxaphosphetane is unstable and collapses through a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for the reaction.[9]

Wittig_Mechanism cluster_ylide_formation Ylide Formation (in situ) cluster_olefination Olefination Reaction PhosphoniumSalt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Phosphorus Ylide) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->PhosphoniumSalt Aldehyde This compound Ylide->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O Oxaphosphetane->TPO

Caption: Wittig reaction mechanism.

Protocol: Wittig Reaction with a Stabilized Ylide

This protocol details the synthesis of an α,β-unsaturated ester from this compound using a stabilized ylide, which typically favors the formation of the (E)-alkene.[8]

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol, 1.0 equiv) and (carbethoxymethylene)triphenylphosphorane (11 mmol, 1.1 equiv).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask via a syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 12-24 hours. The reaction should be monitored by TLC to track the consumption of the aldehyde.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude residue will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate. The polarity of the eluent should be determined based on TLC analysis.

  • Drying: Combine the fractions containing the pure product and evaporate the solvent to yield the (E)-ethyl 3-(2,5-dichloro-4-isopropoxyphenyl)acrylate.

Summary of Protocols

ReactionKey ReagentsCatalystSolventTemperatureTypical Reaction Time
Knoevenagel Condensation MalononitrilePiperidineEthanolReflux (~78 °C)2-4 hours
Wittig Reaction (Carbethoxymethylene)triphenylphosphoraneNone (reagent-based)TolueneReflux (~110 °C)12-24 hours

Experimental Workflow Overview

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Aldehyde, Reagents, Solvent) Start->ReactionSetup CatalystAddition Catalyst/Reagent Addition ReactionSetup->CatalystAddition Reaction Reaction under Controlled Temperature and Time CatalystAddition->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup Complete Purification Purification (Filtration/Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

References

Sources

Application Note: 2,5-Dichloro-4-isopropoxybenzaldehyde as a Versatile Synthon in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, highly substituted benzaldehydes are critical building blocks for constructing bioactive heterocyclic scaffolds. 2,5-Dichloro-4-isopropoxybenzaldehyde (CAS 1707584-13-1)[1],[2] represents a highly specialized synthon characterized by a unique "push-pull" electronic system and a distinct steric profile.

The strategic placement of the substituents dictates its reactivity:

  • Electronic Effects: The 2-chloro and 5-chloro groups exert strong inductive (-I) electron-withdrawing effects, which highly polarize the carbonyl carbon and increase its electrophilicity. Conversely, the 4-isopropoxy group provides a strong resonance (+R) electron-donating effect, stabilizing transient cationic intermediates (such as iminium ions) during condensation reactions.

  • Steric & Lipophilic Profile: The 2-chloro group introduces significant steric hindrance adjacent to the reactive aldehyde center, which can dictate the diastereoselectivity of nucleophilic attacks. The 4-isopropoxy moiety significantly enhances the overall lipophilicity (LogP) of the resulting heterocycles, a critical parameter for optimizing cell membrane permeability in drug development.

This application note details three validated, self-contained protocols for utilizing this compound in the synthesis of privileged heterocyclic pharmacophores: 2-Arylbenzimidazoles , Thiazolidin-4-ones , and Pyrazoles .

Synthesis of 2-Arylbenzimidazoles via Oxidative Condensation

Mechanistic Causality

The synthesis of 2-arylbenzimidazoles from o-phenylenediamine and benzaldehydes is a classic oxidative condensation[3]. While the 2-chloro substitution on this compound provides steric bulk that could theoretically impede the initial nucleophilic attack of the diamine, the strong -I effect of the dichloro groups renders the carbonyl carbon highly electrophilic, effectively counteracting the steric hindrance.

Following the formation of the Schiff base and subsequent intramolecular cyclization, a transient benzimidazoline intermediate is formed. The addition of sodium metabisulfite (


) in an ethanol/water mixture acts as a mild, water-soluble oxidant. It facilitates the rapid oxidative dehydrogenation of the benzimidazoline into the fully aromatized, thermodynamically stable benzimidazole core[3],[4].

G A This compound + o-Phenylenediamine B Schiff Base Intermediate (Imine Formation) A->B EtOH/H2O, RT C Intramolecular Cyclization (Benzimidazoline) B->C Fast D Oxidative Dehydrogenation (Na2S2O5) C->D Oxidant E 2-Arylbenzimidazole Derivative D->E -H2

Fig 1: Oxidative condensation pathway for 2-arylbenzimidazole synthesis using Na2S2O5.

Experimental Protocol

Self-Validating Workflow:

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 233.1 mg) and o-phenylenediamine (1.1 mmol, 118.9 mg) in 15 mL of an Ethanol:Water mixture (9:1 v/v)[3].

  • Oxidant Addition: Add sodium metabisulfite (

    
    ) (2.0 mmol, 380.2 mg) portion-wise to the stirring solution at room temperature[4].
    
  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 6:4). The disappearance of the UV-active aldehyde spot (

    
     ~0.65) and the appearance of a highly fluorescent blue/green spot under 254 nm UV light (
    
    
    
    ~0.3) validates complete conversion[3].
  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Pour the aqueous residue into 30 mL of ice-cold water. Stir for 15 minutes until a precipitate fully forms.

  • Purification: Filter the crude solid under vacuum, wash sequentially with cold water (2 × 10 mL) and cold n-hexane (10 mL) to remove unreacted starting materials[3]. Dry under high vacuum at 60 °C to afford the pure 2-(2,5-dichloro-4-isopropoxyphenyl)-1H-benzo[d]imidazole.

Synthesis of Thiazolidin-4-ones via Schiff Base Cyclocondensation

Mechanistic Causality

Thiazolidin-4-ones are synthesized via a multi-step one-pot or two-pot cyclocondensation. The rate-limiting step is the initial formation of the imine (Schiff base) between the aldehyde and a primary amine. Because this compound is sterically hindered at the ortho position, the nucleophilicity of the reacting amine heavily dictates the reaction kinetics. Once the imine is formed, thioglycolic acid (mercaptoacetic acid) executes a nucleophilic attack via its thiol group onto the imine carbon, followed by an intramolecular lactamization to form the 5-membered thiazolidin-4-one ring.

Quantitative Substrate Scope

The following table demonstrates the causal relationship between the electronic nature of the primary amine and the reaction efficiency when coupled with this compound.

Amine SubstrateElectronic EffectReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Aniline Neutral6.582>98
4-Methoxyaniline Electron-Donating (+R)4.089>99
4-Nitroaniline Electron-Withdrawing (-R)12.06195
Benzylamine Aliphatic (Less Steric)5.585>98

Note: Electron-donating groups (+R) on the amine increase its nucleophilicity, rapidly overcoming the steric hindrance of the 2-chloro group and accelerating Schiff base formation.

Experimental Protocol

Self-Validating Workflow:

  • Imine Formation: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser. Add this compound (2.0 mmol), the primary amine (2.0 mmol), and catalytic glacial acetic acid (0.2 mL) in 30 mL of anhydrous toluene. Reflux until 1 equivalent of water is collected in the Dean-Stark trap (validating complete Schiff base formation).

  • Cyclocondensation: Cool the mixture to room temperature. Add thioglycolic acid (3.0 mmol, 0.21 mL) dropwise. Re-attach the Dean-Stark apparatus and reflux for an additional 6–12 hours (refer to the table above).

  • Workup: Cool the mixture and wash the organic toluene layer with saturated aqueous

    
     (2 × 20 mL) to remove unreacted thioglycolic acid, followed by brine (20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure thiazolidin-4-one derivative.
    

Synthesis of Pyrazoles via Chalcone Intermediates

Mechanistic Causality

Pyrazoles are synthesized via a tandem cyclocondensation of chalcones with hydrazine derivatives[5]. The initial step requires the formation of an


-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation between this compound and an acetophenone. The electron-deficient nature of the aldehyde, driven by the dichloro substitution, accelerates the initial enolate addition step.

Upon introduction of hydrazine hydrate, a Michael-type nucleophilic attack occurs at the


-carbon of the chalcone. This is immediately followed by a 5-exo-trig intramolecular cyclization to yield a 2-pyrazoline intermediate[5],[6]. Subsequent aromatization yields the target pyrazole.

G A Chalcone Derivative (from Aldehyde + Acetophenone) B Hydrazine Hydrate Attack (Michael-type addition) A->B NH2NH2 C Hydrazone Intermediate B->C -H2O D 5-exo-trig Cyclization C->D E 2-Pyrazoline Intermediate D->E F Aromatization / Oxidation E->F [O] G Substituted Pyrazole Target Compound F->G

Fig 2: Mechanistic pathway for pyrazole synthesis via chalcone intermediate and cyclization.

Experimental Protocol

Self-Validating Workflow:

  • Chalcone Synthesis: In a 50 mL flask, dissolve this compound (5.0 mmol) and acetophenone (5.0 mmol) in 20 mL of ethanol. Cool to 0 °C. Add 5 mL of a 10% aqueous NaOH solution dropwise. Stir at room temperature for 4 hours. A thick precipitate will form. Filter, wash with cold ethanol, and dry to isolate the pure chalcone intermediate[6].

  • Pyrazole Cyclization: Suspend the isolated chalcone (2.0 mmol) in 15 mL of glacial acetic acid. Add hydrazine hydrate (80% aqueous solution, 4.0 mmol) dropwise[5].

  • Aromatization: Reflux the mixture for 8 hours. The acidic environment catalyzes the cyclization, and atmospheric oxygen (or an added mild oxidant like Pd/C) facilitates the aromatization from pyrazoline to pyrazole[5].

  • Isolation: Pour the cooled reaction mixture into crushed ice (50 g). Neutralize carefully with aqueous ammonia until pH 7 is reached. Extract the precipitated solid with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over

    
    , and evaporate to yield the highly substituted pyrazole.
    

References

  • A facile and efficient synthesis of benzimidazole as potential anticancer agents Source: Journal of Chemical Sciences, Indian Academy of Sciences URL:[Link]

  • Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles Source: LOCKSS / Open Access Repositories URL:[Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Sources

Precision Formylation of 1,4-Dichloro-2-isopropoxybenzene: A Rieche Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental setup for the formylation of 1,4-dichloro-2-isopropoxybenzene Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Development Scientists

Executive Summary

The formylation of 1,4-dichloro-2-isopropoxybenzene is a critical transformation in the synthesis of advanced agrochemicals and pharmaceutical intermediates (e.g., precursors for dicamba derivatives or substituted benzoylureas). The target product, 2,5-dichloro-4-isopropoxybenzaldehyde , requires the introduction of a formyl group at the position para to the isopropoxy moiety.

While the Vilsmeier-Haack reaction is the standard for electron-rich aromatics, the presence of two electron-withdrawing chlorine atoms significantly deactivates the benzene ring, rendering standard Vilsmeier conditions sluggish or low-yielding. Furthermore, the isopropoxy group is susceptible to acid-catalyzed dealkylation at high temperatures.

This guide details the Rieche Formylation (TiCl₄ / Dichloromethyl methyl ether) as the superior method. This protocol operates at lower temperatures with higher electrophilicity, ensuring complete conversion while preserving the ether functionality and achieving high regioselectivity.

Strategic Analysis & Method Selection

Substrate Electronic Profile
  • Activators : The isopropoxy group (-OiPr) at C2 is a strong ortho/para director.

  • Deactivators : Chlorine atoms at C1 and C4 are inductive deactivators but ortho/para directors.

  • Regioselectivity :

    • Position 3: Sterically crowded (sandwiched between Cl and OiPr). Unlikely.

    • Position 6: Ortho to OiPr, meta to Cl. Possible, but sterically less favored than para.

    • Position 5 (Target): Para to OiPr, ortho to Cl. This is the electronically and sterically favored site for electrophilic aromatic substitution (EAS).

Why Rieche Formylation?
FeatureVilsmeier-Haack (POCl₃/DMF)Rieche (TiCl₄/DCME)Metallation (n-BuLi/DMF)
Electrophile Chloroiminium ion (Moderate)Alkoxymethylene cation (Strong)Formyl cation equivalent
Substrate Scope Requires activated rings.Works on deactivated/steric rings.Agnostic to electronics.
Risk Factor Low yield due to Cl deactivation.High yield; requires strict moisture control.High Risk : Lithium-Halogen exchange (Cl) likely.
Recommendation Secondary OptionPrimary Recommendation Not Recommended

Experimental Protocol

Reagents & Equipment

Scale : 50 mmol (approx. 10.25 g of starting material)

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
1,4-Dichloro-2-isopropoxybenzene 205.081.010.25 gSubstrate
Dichloromethyl methyl ether (DCME) 114.961.26.90 g (5.4 mL)Formyl Source
Titanium(IV) chloride (TiCl₄) 189.682.018.97 g (11.0 mL)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent100 mLAnhydrous Solvent

Equipment :

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Pressure-equalizing addition funnel.[3]

  • Nitrogen/Argon inlet (Schlenk line or balloon).

  • Low-temperature bath (Ice/NaCl or Cryocooler).

  • Scrubber system (to neutralize HCl gas evolved).

Step-by-Step Procedure
Phase 1: Reaction Setup & Addition (0°C)
  • System Preparation : Flame-dry the glassware and flush with nitrogen.[2] Assemble the setup with the addition funnel and a gas outlet connected to a dilute NaOH scrubber (to trap HCl).

  • Substrate Dissolution : Charge the RBF with 1,4-dichloro-2-isopropoxybenzene (10.25 g) and anhydrous DCM (80 mL). Stir until fully dissolved.

  • Cooling : Cool the solution to 0°C using an ice/water bath. Ensure the internal temperature stabilizes.

  • Catalyst Addition : Carefully transfer TiCl₄ (11.0 mL) into the addition funnel (use a glass syringe, TiCl₄ fumes in air). Add dropwise to the reaction mixture over 15 minutes.

    • Observation: The solution will darken (deep red/brown) due to the formation of the Ti-complex.

  • Electrophile Addition : Dilute DCME (5.4 mL) with DCM (20 mL) in the addition funnel. Add this solution dropwise to the reaction mixture over 20–30 minutes, maintaining the temperature below 5°C.

Phase 2: Reaction & Maturation (0°C to RT)
  • Stirring : Allow the mixture to stir at 0°C for 1 hour.

  • Warming : Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) gradually. Stir for an additional 2–3 hours.

    • Monitoring: Check reaction progress via TLC (10% EtOAc/Hexanes) or HPLC. The starting material spot (Rf ~0.8) should disappear, replaced by a more polar aldehyde spot (Rf ~0.5).

Phase 3: Quench & Workup
  • Quench : Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing 200 mL of ice water with vigorous stirring.

    • Caution: The hydrolysis of the Ti-complex is exothermic and releases HCl.

  • Phase Separation : Transfer to a separatory funnel. Separate the organic layer (DCM).[7]

  • Extraction : Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing : Combine organic layers and wash sequentially with:

    • 50 mL 1M HCl (to remove residual Ti salts).

    • 50 mL Saturated NaHCO₃ (to neutralize acid).

    • 50 mL Brine.

  • Drying : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Phase 4: Purification
  • Recrystallization : The crude product is typically a solid. Recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol .

    • Heat to reflux to dissolve, then cool slowly to 4°C.

    • Filter the crystals and wash with cold hexane.

Mechanism & Workflow Visualization

Reaction Mechanism (Rieche)

The interaction between DCME and TiCl₄ generates the reactive alkoxymethylene cation, which attacks the activated position of the benzene ring.

RiecheMechanism SM 1,4-Dichloro-2- isopropoxybenzene Intermediate Sigma Complex (Wheland) SM->Intermediate Electrophilic Attack (C5) Reagents TiCl4 + DCME Electrophile Active Electrophile [CH(OMe)Cl]+ Reagents->Electrophile Lewis Acid Activation Electrophile->Intermediate Hydrolysis Acidic Hydrolysis (Ice Water) Intermediate->Hydrolysis Loss of HCl Product 2,5-Dichloro-4- isopropoxybenzaldehyde Hydrolysis->Product -MeOH

Caption: Mechanistic pathway of the Rieche formylation showing activation, substitution, and hydrolysis steps.

Process Workflow

Workflow Start Start: Inert Atmosphere Setup Solvation Dissolve SM in DCM Cool to 0°C Start->Solvation CatAdd Add TiCl4 (Dropwise) Observe Color Change Solvation->CatAdd ElecAdd Add DCME (Dropwise) Maintain < 5°C CatAdd->ElecAdd React Stir 1h @ 0°C -> 2h @ RT ElecAdd->React Check TLC/HPLC Check Conversion > 98%? React->Check Check->React No (Extend Time) Quench Pour into Ice Water (Exothermic!) Check->Quench Yes Workup Extract (DCM) Wash (HCl, NaHCO3, Brine) Quench->Workup Purify Recrystallize (Hexane/EtOAc) Workup->Purify End Final Product Vacuum Dry Purify->End

Caption: Operational workflow for the synthesis, emphasizing temperature control and decision points.

Analytical Validation (Self-Validating Data)

Upon isolation, the product must be characterized to confirm regioselectivity (C5 vs C6).

Target Structure : this compound.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ 10.35 (s, 1H) Aldehyde proton (-CH O).
δ 7.85 (s, 1H) Aromatic H-6 (Ortho to CHO, deshielded).
δ 7.10 (s, 1H) Aromatic H-3 (Ortho to OiPr, shielded).
δ 4.65 (sept, 1H) Isopropyl CH (-OCH (CH₃)₂).
δ 1.42 (d, 6H) Isopropyl Methyls (-OCH(CH ₃)₂).
¹³C NMR ~188 ppm Carbonyl Carbon.
Regiochemistry NOE Difference Irradiation of Aldehyde-H should show NOE enhancement of H-6, but not the Isopropyl group. Irradiation of Isopropyl-CH should show NOE to H-3.

Note on Regioselectivity : If formylation occurred at C6 (ortho to OiPr), the aldehyde proton would likely show an NOE correlation with the isopropyl group. The absence of this correlation confirms the para (C5) substitution.

Safety & Troubleshooting

Critical Hazards
  • TiCl₄ : Reacts violently with moisture to produce HCl gas and titanium oxychloride. Always handle under inert gas. Ensure the quench is performed slowly into a large excess of ice.

  • DCME (Dichloromethyl methyl ether) : Potentially carcinogenic and a lachrymator. Use only in a well-ventilated fume hood.

  • HCl Evolution : The reaction generates stoichiometric HCl. Ensure the scrubber is active.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion TiCl₄ quality compromised (hydrolyzed).Use fresh TiCl₄ (should be clear/yellow liquid, not solid/white).
Dealkylation (Loss of iPr) Temperature too high during addition.Keep T < 5°C during TiCl₄ addition. Do not reflux.
Sticky/Oily Product Residual Ti-salts.Ensure thorough wash with 1M HCl during workup.
Wrong Isomer Unlikely, but possible if T is too high.Verify by NMR. Lower reaction temperature to -10°C if selectivity drops.

References

  • Rieche, A., Gross, H., & Höft, E. (1960).[8] "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern". Chemische Berichte, 93(1), 88–94.[8] Link

  • Organic Syntheses . (1967).[8] "Aromatic Aldehydes: Mesitaldehyde".[8] Org.[3][4][7][8][9][10] Synth., 47, 1. (Describes the standard Rieche protocol). Link

  • Garcia, O., et al. (2003).[8] "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4". Tetrahedron Letters, 44(27), 4961–4963.[8] Link

  • BenchChem . "Vilsmeier-Haack Reaction: A Comprehensive Technical Guide". (Context for alternative formylation methods). Link

  • Common Organic Chemistry . "Rieche Formylation Examples and Mechanism". Link

Sources

Recrystallization procedure for 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization Protocol for 2,5-Dichloro-4-isopropoxybenzaldehyde

Introduction & Physicochemical Profiling

This compound (CAS 1707584-13-1) is a highly functionalized, lipophilic aromatic building block utilized in advanced organic synthesis and drug development ()[1]. The presence of two electron-withdrawing chlorine atoms and an electron-donating isopropoxy group creates a unique electronic push-pull system across the aromatic ring. This substitution pattern significantly impacts its solubility profile and crystal lattice energy.

Because of its high lipophilicity, the compound exhibits excessive solubility in non-polar solvents (e.g., pure hexanes or heptane) at room temperature, which leads to poor recovery yields. Conversely, it is completely insoluble in highly polar solvents like water. Therefore, a binary solvent system—specifically Ethyl Acetate (EtOAc) and Hexane—is required to create a precise thermodynamic gradient for optimal crystallization ()[2].

Mechanistic Insights into Crystal Packing

Understanding the supramolecular assembly of multi-substituted benzaldehydes is critical for designing a purification strategy. X-ray crystallographic and Hirshfeld surface analyses of similar halogenated benzaldehydes reveal that their crystal lattices are stabilized by a network of weak intermolecular forces ()[3].

  • C–H···O Hydrogen Bonding: The formyl (aldehyde) carbonyl acts as a primary hydrogen bond acceptor, generating diverse supramolecular synthons[3].

  • Halogen Bonding & π–π Stacking: The chlorine atoms engage in Cl···Cl halogen bonding, while the aromatic rings align via π–π stacking interactions[3].

Causality of the Cooling Rate: Because these stabilizing interactions are relatively weak (≤15 kJ mol⁻¹), the crystallization process must be thermodynamically controlled[3]. Rapid cooling (crash crystallization) kinetically traps impurities within the lattice and leads to amorphous precipitation. A slow, controlled cooling gradient ensures that the molecules have sufficient time to align into their lowest-energy, highly ordered crystalline state, effectively excluding structurally dissimilar impurities.

Solvent System Optimization

To establish a self-validating protocol, various solvent systems were evaluated. The EtOAc/Hexane system proved superior because it allows for "cloud point titration," a visual in-process control that confirms exact saturation[2].

Table 1: Quantitative Comparison of Recrystallization Solvent Systems for Halogenated Benzaldehydes

Solvent SystemRatio (v/v)Boiling Point Range (°C)Dielectric Constant (ε)Empirical Recovery (%)Purity (HPLC)Observations
Ethyl Acetate / Hexane 1:3 to 1:5 68 - 77 ~2.5 85 - 88% >99.5% Optimal crystal growth; sharp melting point.
Toluene / Heptane1:498 - 110~2.178%>99.0%Good purity, but higher boiling points complicate drying.
Ethanol / Water4:178 - 100~30< 45%>95.0%"Oiling out" observed; compound melts before crystallizing.
IsopropanolNeat821862%>98.0%Moderate yield; excessive solubility at low temperatures.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes a mixed-solvent (good solvent/anti-solvent) approach ()[4]. The system is self-validating: the precise saturation point is visually confirmed by the persistence of turbidity, ensuring reproducible nucleation regardless of the initial crude mass.

Materials Required:

  • Crude this compound

  • Ethyl Acetate (ACS Reagent Grade)

  • Hexanes (ACS Reagent Grade)

  • Erlenmeyer flasks, magnetic hotplate stirrer, Büchner funnel, filter paper.

Procedure:

  • Initial Dissolution: Weigh the crude this compound and transfer it to an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) while gently heating on a hotplate until the solid completely dissolves[4].

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities or highly colored byproducts are present, add a small amount of decolorizing carbon, boil briefly, and perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask[4].

  • Cloud Point Titration (Anti-Solvent Addition): Maintain the solution near the boiling point of the mixture. Slowly add hot Hexane dropwise. Continue addition until a faint, milky cloudiness (turbidity) persists in the solution even after swirling[2]. This visual cue validates that the saturation limit has been reached.

  • Clarification: Add hot Ethyl Acetate drop-by-drop (usually 1-3 drops) just until the solution becomes perfectly clear again[4].

  • Controlled Nucleation (Critical Step): Remove the flask from the heat source. Cap it loosely to prevent solvent evaporation and allow it to cool undisturbed to ambient room temperature. Do not agitate or disturb the flask, as this induces premature, rapid nucleation and traps impurities.

  • Crystal Maturation: Once the flask has reached room temperature and significant crystal growth is observed, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize the recovery yield[4].

  • Isolation and Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the crystal cake with a small volume of ice-cold Hexane, and reapply the vacuum to pull the wash solvent through[4]. This removes residual mother liquor containing the impurities.

  • Drying: Dry the crystals under high vacuum in a desiccator until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the logical progression and phase transitions of the recrystallization workflow.

Caption: Workflow for the mixed-solvent recrystallization of substituted benzaldehydes.

In-Process Validation & Analytical Testing

To ensure the protocol functions as a self-validating system, the following checks should be performed:

  • Mother Liquor TLC: Spot the mother liquor alongside the purified crystals on a silica gel TLC plate (eluent: 5% EtOAc in Hexane) ()[5]. The mother liquor should show concentrated impurity spots, validating the successful partitioning of contaminants away from the crystal lattice.

  • Melting Point Determination: A sharp melting point range (≤ 2 °C) serves as the primary physical indicator of high lattice purity[4].

References

Sources

Scale-Up Synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dichloro-4-isopropoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its substituted benzaldehyde structure serves as a versatile scaffold for the construction of more complex molecular architectures. The presence of the chloro, isopropoxy, and aldehyde functionalities allows for a wide range of chemical transformations, making it a valuable building block in drug discovery and development. This application note provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust and efficient two-step protocol. The synthesis involves the isopropylation of 2,5-dichlorohydroquinone followed by a Vilsmeier-Haack formylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a two-step process, commencing with the readily available 2,5-dichlorohydroquinone. The first step involves a Williamson ether synthesis to introduce the isopropoxy group, followed by a Vilsmeier-Haack reaction to install the aldehyde functionality.

Synthesis_Strategy A 2,5-Dichlorohydroquinone B 2,5-Dichloro-1,4-diisopropoxybenzene A->B Isopropylation (Williamson Ether Synthesis) C This compound B->C Formylation (Vilsmeier-Haack Reaction) Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Ar-OH Ar-OH Ar-O⁻ Ar-O⁻ Ar-OH->Ar-O⁻ Base (e.g., NaOH) Ar-O-iPr Ar-O-iPr Ar-O⁻->Ar-O-iPr Isopropyl Halide (e.g., 2-bromopropane)

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Scale-up Isopropylation

This protocol is designed for a laboratory scale-up synthesis.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
2,5-Dichlorohydroquinone824-69-1179.00 g/mol 1.0 eq.
2-Bromopropane75-26-3122.99 g/mol 2.2 eq.
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 2.5 eq.
Tetrabutylammonium bromide (TBAB)1643-19-2322.37 g/mol 0.05 eq.
Toluene108-88-392.14 g/mol -
Deionized Water7732-18-518.02 g/mol -

Procedure:

  • To a stirred solution of sodium hydroxide (2.5 eq.) in deionized water, add 2,5-dichlorohydroquinone (1.0 eq.) and tetrabutylammonium bromide (0.05 eq.).

  • Heat the mixture to 60-70 °C until the 2,5-dichlorohydroquinone has completely dissolved.

  • Add toluene to the reaction mixture.

  • Slowly add 2-bromopropane (2.2 eq.) to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 60-70 °C.

  • Continue stirring at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dichloro-1,4-diisopropoxybenzene.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Vilsmeier-Haack Formylation

The second step involves the formylation of the electron-rich aromatic ring of 2,5-dichloro-1,4-diisopropoxybenzene. The Vilsmeier-Haack reaction is a highly effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). [1][2]

Reaction Mechanism: Vilsmeier-Haack Reaction

The reaction begins with the formation of the electrophilic Vilsmeier reagent. The electron-rich aromatic ring then attacks this reagent, followed by hydrolysis to yield the aldehyde. [3]

Vilsmeier_Haack_Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF + POCl₃ DMF + POCl₃ [ClCH=N(CH₃)₂]⁺Cl⁻ [ClCH=N(CH₃)₂]⁺Cl⁻ DMF + POCl₃->[ClCH=N(CH₃)₂]⁺Cl⁻ Ar-H + [ClCH=N(CH₃)₂]⁺Cl⁻ Ar-H + [ClCH=N(CH₃)₂]⁺Cl⁻ Ar-CH=N(CH₃)₂⁺ Ar-CH=N(CH₃)₂⁺ Ar-H + [ClCH=N(CH₃)₂]⁺Cl⁻->Ar-CH=N(CH₃)₂⁺ Ar-CHO Ar-CHO Ar-CH=N(CH₃)₂⁺->Ar-CHO H₂O

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation with 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing condensation reactions involving 2,5-Dichloro-4-isopropoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into this specific transformation. We will move beyond generic protocols to address the unique electronic and steric characteristics of this substrate, enabling you to troubleshoot common issues and maximize reaction efficiency.

Section 1: Core Principles & Mechanistic Considerations

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a base.[1][2] The reaction proceeds via deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde's carbonyl carbon. A subsequent dehydration step yields the final α,β-unsaturated product.[3][4]

The choice of catalyst, particularly the type of amine, can subtly alter the mechanism. While any base can facilitate the enolate formation, primary and secondary amines can also react with the aldehyde to form a highly electrophilic iminium ion, which then reacts with the enolate.[2][5]

G Reactants Aldehyde + Active Methylene (Z-CH2-Z') Enolate Enolate (Carbanion) (Z-CH--Z') Reactants->Enolate Intermediate β-Hydroxy Intermediate (Aldol Adduct) Reactants->Intermediate Base Base (B:) Base->Enolate Deprotonation Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Unique Characteristics of this compound

Optimizing the reaction for this specific aldehyde requires an understanding of its substituent effects:

  • Electronic Effects: The two chloro groups are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates the condensation step. Conversely, the 4-isopropoxy group is electron-donating, which slightly deactivates the carbonyl group. The net effect is a moderately activated aldehyde.

  • Steric Hindrance: The presence of a chlorine atom at the ortho position (C2) introduces significant steric bulk around the reaction center. This can impede the approach of the nucleophilic enolate, potentially slowing the reaction rate compared to unhindered aldehydes.[6] This steric factor is a critical consideration for catalyst and condition selection.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Knoevenagel condensation with this aldehyde?

For a new system, it is always best to start with mild and reliable conditions. A good starting point would be to use a weak amine base like piperidine or a salt such as ammonium acetate as the catalyst in a polar protic solvent like ethanol.[6][7] Many Knoevenagel condensations can proceed at room temperature, but gentle heating (e.g., 40–80°C) may be necessary to overcome the activation energy, especially given the steric hindrance of the ortho-chloro substituent.[6]

Q2: How do I select the appropriate active methylene compound?

The choice depends on your synthetic goal. The reactivity of the active methylene compound is determined by the electron-withdrawing strength of the flanking 'Z' groups.

  • High Reactivity: Compounds like malononitrile and ethyl cyanoacetate are highly acidic and reactive, making them excellent choices for condensation with sterically hindered aldehydes.

  • Moderate Reactivity: Diethyl malonate and ethyl acetoacetate are less acidic and may require slightly more forcing conditions (e.g., higher temperatures or a stronger base/catalyst system).

Q3: Which catalyst is most suitable for this substrate?

Catalyst screening is often necessary.[8]

  • Weak Amines: Piperidine is a classic and effective choice.[5][7] Proline and its derivatives are also excellent organocatalysts.[7]

  • Ammonium Salts: Ammonium acetate is a milder, "greener" option that often gives good results.[8]

  • Lewis Acids: In some cases, Lewis acids can catalyze the reaction, sometimes offering different selectivity.[7]

  • Solid-Supported Catalysts: For easier purification and catalyst recycling, consider heterogeneous catalysts like amine-functionalized silica or metal-organic frameworks (MOFs).[1][9]

Q4: What is the optimal solvent for this reaction?

The solvent plays a crucial role in reactant solubility and stabilization of intermediates.[10]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are excellent starting points as they are good solvents for the reactants and are environmentally benign.[6][10]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can often accelerate the reaction by effectively solvating charged intermediates.[6][10]

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalytic amount of a solid base, can be a highly efficient and green alternative.[7][11]

  • Water: As a green solvent, water can be highly effective, sometimes accelerating the reaction due to hydrophobic effects and enhanced catalyst basicity.[10][12]

Q5: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and convenient method.[6] Use a suitable eluent system (e.g., ethyl acetate/hexane) to clearly separate the starting aldehyde, the active methylene compound, and the product. The disappearance of the aldehyde spot is a good indicator of reaction completion. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[2]

Section 3: Troubleshooting Guide

G Start Low Yield or No Reaction Catalyst Is the catalyst active and appropriate? Start->Catalyst Conditions Are the reaction conditions optimal? Catalyst->Conditions  Yes Sol_Catalyst Action: Use fresh catalyst. Screen different catalysts (e.g., piperidine, NH4OAc, proline). Optimize catalyst loading (5-20 mol%). Catalyst->Sol_Catalyst  No Water Is water being removed? Conditions->Water  Yes Sol_Conditions Action: Increase temperature incrementally (e.g., RT -> 50°C -> 80°C). Increase reaction time. Screen different solvents (Ethanol, DMF, Toluene). Conditions->Sol_Conditions  No Purity Are reactants pure? Water->Purity  Yes Sol_Water Action: Use a Dean-Stark trap if refluxing in an azeotropic solvent (e.g., Toluene). Add molecular sieves. Water->Sol_Water  No Sol_Purity Action: Check purity of aldehyde and active methylene compound via NMR/GC. Purify starting materials if necessary. Purity->Sol_Purity  No Success Problem Solved Purity->Success  Yes Sol_Catalyst->Success Sol_Conditions->Success Sol_Water->Success Sol_Purity->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem: My reaction yield is consistently low or there is no reaction.

  • Potential Cause 1: Inactive or Inappropriate Catalyst. The catalyst may be old, degraded, or simply not effective for this sterically hindered substrate.[6][7]

    • Solution:

      • Use Fresh Catalyst: Always use a fresh or recently purified catalyst.

      • Screen Catalysts: Test a variety of catalysts. While piperidine is common, an ammonium salt like ammonium acetate or an organocatalyst like L-proline might be more effective.[7][13]

      • Optimize Loading: Vary the catalyst loading. A typical range is 5-20 mol%. Too little may be ineffective, while too much can sometimes lead to side reactions.[6]

  • Potential Cause 2: Suboptimal Reaction Conditions. The reaction temperature may be too low to overcome the activation energy, or the reaction time may be insufficient.[6]

    • Solution:

      • Increase Temperature: Due to the ortho-chloro group, room temperature may not be sufficient. Try heating the reaction to 50°C and then to 80°C, monitoring by TLC at each stage.

      • Increase Reaction Time: Allow the reaction to run for a longer period (e.g., 12-24 hours), especially at lower temperatures.

      • Change Solvent: Switch to a higher-boiling polar aprotic solvent like DMF, which can accelerate the rate.[10]

  • Potential Cause 3: Reversible Reaction/Water Inhibition. The Knoevenagel condensation produces water as a byproduct. If not removed, the accumulation of water can shift the equilibrium back toward the reactants, lowering the yield.[7][8]

    • Solution:

      • Azeotropic Removal: If using a suitable solvent like toluene, employ a Dean-Stark apparatus to continuously remove water from the refluxing mixture.[8]

      • Drying Agents: Add molecular sieves to the reaction mixture to sequester water as it is formed.

Problem: I am observing significant formation of side products.

  • Potential Cause 1: Michael Addition. The α,β-unsaturated product is a Michael acceptor and can react with a second molecule of the enolate. This is more common with highly reactive methylene compounds and when an excess of the methylene compound is used.[14]

    • Solution:

      • Control Stoichiometry: Use a 1:1 or a slight excess (1:1.1) of the active methylene compound. Avoid a large excess.[6]

      • Optimize Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Lowering the temperature can also disfavor the Michael addition.[7]

  • Potential Cause 2: Self-Condensation or Polymerization. Although less likely with an aromatic aldehyde, highly reactive conditions can sometimes lead to undesired side reactions.

    • Solution:

      • Use a Weaker Base: If using a strong base, switch to a milder catalyst like ammonium acetate.

      • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Problem: My final product is difficult to purify.

  • Potential Cause: Contamination with Starting Materials or Side Products.

    • Solution:

      • Recrystallization: This is the most common method for purifying solid products. Screen different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good differential solubility between your product and impurities. Washing the crude product with cold ethanol can often remove many impurities.[7][15]

      • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a highly effective purification method.[9]

      • Aqueous Wash: If using a basic catalyst like piperidine, an acidic wash (e.g., dilute HCl) during the workup can help remove residual catalyst before further purification.

Section 4: Experimental Protocols

Protocol 1: General Knoevenagel Condensation

This protocol provides a robust starting point for the reaction.

  • Materials:

    • This compound (1.0 mmol)

    • Active methylene compound (e.g., Malononitrile) (1.05 mmol)

    • Catalyst (e.g., Piperidine, 10 mol%, ~0.1 mmol)

    • Solvent (e.g., Ethanol, 5 mL)

    • Round-bottom flask (25 mL), magnetic stirrer, condenser (if heating)

  • Procedure:

    • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.05 mmol).

    • Add ethanol (5 mL) and a magnetic stir bar. Stir until all solids are dissolved.

    • Add the catalyst (e.g., piperidine, 10 mol%) to the solution.

    • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60°C) using an oil bath.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent).

    • Once the aldehyde is consumed (typically 2-8 hours), cool the mixture to room temperature and then in an ice bath to induce precipitation.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.[6]

    • Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Protocol 2: Catalyst Screening Workflow
  • Setup: Prepare several small-scale reactions (e.g., 0.5 mmol) in parallel vials.

  • Procedure:

    • To each vial, add the aldehyde, active methylene compound, and solvent as described in Protocol 1.

    • To each vial, add a different catalyst (e.g., Vial 1: Piperidine; Vial 2: Ammonium Acetate; Vial 3: L-Proline; Vial 4: Boric Acid) at the same molar loading (e.g., 10 mol%).[8][16]

    • Stir all reactions under identical conditions (temperature and time).

    • After a set time (e.g., 4 hours), take an aliquot from each vial and analyze by TLC or HPLC to compare the conversion rates and identify the most effective catalyst.[8]

Section 5: Data Summary Tables

Table 1: Recommended Starting Conditions & Optimization Parameters

ParameterRecommended Starting ConditionOptimization Range/OptionsRationale & Reference
Active Methylene MalononitrileEthyl Cyanoacetate, Diethyl MalonateHigh reactivity is beneficial for sterically hindered aldehydes.[2]
Catalyst Piperidine (10 mol%)Ammonium Acetate, L-Proline, Boric Acid (5-20 mol%)Piperidine is a classic, effective catalyst. Others offer milder or greener alternatives.[7][8][16]
Solvent EthanolMethanol, DMF, Toluene, Water, Solvent-freeEthanol is a good, green starting point. DMF can accelerate slow reactions.[6][10]
Temperature 50 °CRoom Temp. to 80 °CHeating is likely required to overcome steric hindrance from the ortho-Cl.[6]
Stoichiometry 1:1.05 (Aldehyde:Methylene)1:1 to 1:1.2A slight excess of the methylene compound can drive the reaction without promoting side products.[6]

Table 2: Troubleshooting Summary

IssuePrimary CauseRecommended Solution
Low/No Yield Insufficient Activation EnergyIncrease reaction temperature incrementally.
Ineffective CatalystScreen different catalysts (amines, salts, organocatalysts).
Water InhibitionUse a Dean-Stark trap or add molecular sieves.
Side Products Michael AdditionUse a 1:1 stoichiometry; do not run reaction too long.
Purification Difficulty ImpuritiesRecrystallize from an appropriate solvent system (e.g., Ethanol/Water).

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. [Link]

  • Reaction Mechanism of Knoevenagel Reaction - Physics Wallah. [Link]

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. [Link]

  • Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization conditions of Knoevenagel condensation reactions. - ResearchGate. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. [Link]

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. [Link]

  • Knoevenagel condensation – Knowledge and References - Taylor & Francis. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. [Link]

  • Organic Syntheses Procedure. [Link]

  • 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic - ResearchGate. [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... - ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in Grignard Reactions with 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting for identifying and mitigating byproduct formation in Grignard reactions involving 2,5-Dichloro-4-isopropoxybenzaldehyde. The insights provided are grounded in established mechanistic principles and practical laboratory experience to ensure the successful synthesis of the desired secondary alcohol, 1-(2,5-dichloro-4-isopropoxyphenyl)propan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a significant amount of a non-polar byproduct that runs high on my TLC plate. What is it and how can I prevent its formation?

A1: This is likely a Wurtz coupling product.

Wurtz-type coupling is a common side reaction in the preparation of Grignard reagents, resulting in the formation of a homocoupled dimer of your alkyl halide (R-R).[1][2] In the context of synthesizing an ethyl Grignard reagent, this byproduct would be butane. Its formation is particularly favored under conditions of high local concentration of the alkyl halide and elevated temperatures.[2]

Mechanism of Wurtz Coupling:

The formation of the Wurtz byproduct occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of unreacted alkyl halide (R-X).[2] This reaction competes with the desired formation of the Grignard reagent on the magnesium surface.

Troubleshooting & Prevention:

StrategyRationale
Slow, Dropwise Addition of Alkyl Halide Maintains a low concentration of the alkyl halide, minimizing the opportunity for it to react with the formed Grignard reagent.[2][3]
Maintain Low Reaction Temperature Grignard formation is exothermic. Lowering the reaction temperature can suppress the rate of the Wurtz coupling side reaction.[1][2]
Ensure High Magnesium Surface Area Using finely divided magnesium turnings or powder ensures a faster rate of Grignard formation, leaving less unreacted alkyl halide available for Wurtz coupling.[2]
Solvent Choice While THF is a common solvent, for certain substrates, diethyl ether may reduce the propensity for Wurtz coupling.[2]
Q2: My reaction mixture turned cloudy and I isolated a significant amount of unreacted this compound. What could be the cause?

A2: This suggests your Grignard reagent was quenched by a proton source, likely water.

Grignard reagents are extremely strong bases and will react readily with any protic species, including water, alcohols, and even terminal alkynes.[4][5][6] This reaction, often referred to as Grignard degradation, results in the formation of an alkane and magnesium salts, effectively destroying your nucleophile.[7]

Mechanism of Grignard Quenching:

The highly polarized carbon-magnesium bond of the Grignard reagent makes the carbon atom strongly nucleophilic and basic. It will readily abstract a proton from any available source that is more acidic than the corresponding alkane.

Troubleshooting & Prevention:

  • Rigorous Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried immediately before use to remove any adsorbed moisture.[3][8]

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethers like THF and diethyl ether are hygroscopic and should be properly dried and stored over molecular sieves.[5][9]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.[9]

  • Substrate Purity: Ensure your this compound is free of any protic impurities.

Q3: Besides my desired secondary alcohol, I've isolated a product with a similar polarity. NMR analysis suggests the loss of the isopropoxy group. How is this possible?

A3: You are likely observing a byproduct resulting from a magnesium-halogen exchange, a process sometimes referred to as Grignard metathesis. [10]

While less common with aryl chlorides compared to aryl bromides and iodides, a Grignard reagent can undergo exchange with an aryl halide. In this specific case, the ethyl Grignard could potentially react with one of the chloro-substituents on the benzaldehyde ring, leading to a new Grignard species which could then react further or be quenched during workup.

Troubleshooting & Prevention:

  • Use of "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) can break up the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[1] This can sometimes favor the desired carbonyl addition over slower side reactions.

  • Lower Reaction Temperatures: Performing the addition of the Grignard reagent at lower temperatures (e.g., 0 °C or -78 °C) can increase the selectivity for the faster carbonyl addition over the slower magnesium-halogen exchange.

Q4: My reaction is sluggish and upon workup, I recover a lot of starting aldehyde along with some reduced alcohol (1-(2,5-dichloro-4-isopropoxyphenyl)ethanol). What is happening?

A4: This points to two potential competing side reactions: enolization and reduction, which are more prevalent with sterically hindered ketones and aldehydes. [11][12]

Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate.[11] Upon aqueous workup, this enolate is protonated back to the starting aldehyde.

Reduction: If the Grignard reagent possesses a beta-hydrogen, it can reduce the carbonyl group via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[11] In this case, the ethyl Grignard has beta-hydrogens and can reduce the aldehyde to the corresponding primary alcohol.

Troubleshooting & Prevention:

StrategyRationale
Use a Less Hindered Grignard Reagent If the synthetic route allows, a less bulky Grignard reagent may favor nucleophilic addition over enolization and reduction.
Lower Reaction Temperature Adding the Grignard reagent at a lower temperature can often favor the desired nucleophilic addition pathway.[11]
Change of Solvent The choice of solvent can influence the aggregation state of the Grignard reagent and its reactivity. Experimenting with different ethereal solvents might alter the ratio of addition to reduction/enolization.[13]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

Grignard_Pathways cluster_main Desired Reaction cluster_byproducts Side Reactions Aldehyde 2,5-Dichloro-4-isopropoxy- benzaldehyde Desired_Product Secondary Alcohol Aldehyde->Desired_Product 1. EtMgBr 2. H3O+ Starting_Material Recovered Aldehyde Aldehyde->Starting_Material 1. EtMgBr (Enolization) 2. H3O+ Reduced_Product Reduced Alcohol Aldehyde->Reduced_Product Reduction Alkyl_Halide Ethyl Bromide Wurtz_Product Wurtz Coupling (Butane) Alkyl_Halide->Wurtz_Product EtMgBr Grignard_Reagent Ethylmagnesium Bromide Alkane Quenched Grignard (Ethane) Grignard_Reagent->Alkane H2O

Caption: Competing reaction pathways in the Grignard reaction with this compound.

Experimental Protocol: Minimizing Wurtz Coupling

This protocol is designed to minimize the formation of the Wurtz coupling byproduct during the preparation of the ethyl Grignard reagent and its subsequent reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Ethyl bromide

  • This compound

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine and gently warm the flask under an inert atmosphere until the purple vapor of iodine is observed. Continue gentle heating until the color dissipates, indicating the activation of the magnesium surface.[8] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether. Add a small amount of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and the formation of a cloudy gray solution.

  • Slow Addition: Once the reaction has initiated, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to prevent a buildup of unreacted ethyl bromide.[2][3]

  • Reaction with Aldehyde: After the addition of ethyl bromide is complete, cool the Grignard reagent solution in an ice bath. Dissolve the this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution.

  • Quenching: After the addition is complete and the reaction is stirred for an appropriate time (monitored by TLC), quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

References

  • Wurtz reaction - Wikipedia. (n.d.). Retrieved February 23, 2024, from [Link]

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Retrieved February 23, 2024, from [Link]

  • KidzSearch. (2021, September 6). Grignard reaction Facts for Kids. Retrieved February 23, 2024, from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved February 23, 2024, from [Link]

  • Bartleby. (2021, August 10). Hydrolysis Grignard Reactions and Reduction. Retrieved February 23, 2024, from [Link]

  • Chemistry Stack Exchange. (2020, May 15). Possibility of SET mechanism of Wurtz reaction. Retrieved February 23, 2024, from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved February 23, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 23, 2024, from [Link]

  • ScienceMadness. (2009, October 20). Grignard Degradation Mechanism? Retrieved February 23, 2024, from [Link]

  • Quora. (2017, June 9). What is the mechanism of the internal Wurtz reaction? How do dimmers get formed in these reactions? Retrieved February 23, 2024, from [Link]

  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242.
  • Ashby, E. C., & Smith, M. B. (1978). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 3, 333-339.
  • Chemistry LibreTexts. (2019, June 5). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Retrieved February 23, 2024, from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved February 23, 2024, from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved February 23, 2024, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 23, 2024, from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved February 23, 2024, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved February 23, 2024, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010, September 15). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Retrieved February 23, 2024, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, March 31). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Retrieved February 23, 2024, from [Link]

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Royal Society of Chemistry. (2023, July 31). Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols. Retrieved February 23, 2024, from [Link]

  • Organic Syntheses. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][7][14][15]OXAZABOROLE-BORANE COMPLEX. Retrieved February 23, 2024, from [Link]

Sources

Technical Support Center: Isopropoxy Group Stability in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions regarding the preservation of the isopropoxy group during various synthetic transformations. As experienced researchers, we understand that the stability of this secondary ether can be a critical factor in the success of a multi-step synthesis. This resource is built on established chemical principles and field-proven insights to help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, providing not just solutions, but the mechanistic reasoning behind them.

Question: My isopropoxy group was cleaved during an acidic workup. How can I prevent this?

Answer:

This is a common issue stemming from the lability of the isopropoxy group under strongly acidic conditions. The ether oxygen is protonated, turning the hydroxyl group into a good leaving group. The cleavage can then proceed via an SN1 or SN2 mechanism.[1][2][3][4]

Immediate Solutions:

  • Neutralize Carefully: Avoid strong mineral acids (HCl, HBr, HI) in your workup. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer to neutralize the reaction mixture.

  • Temperature Control: Perform the neutralization and extraction at low temperatures (0 °C to room temperature) to minimize the rate of the acid-catalyzed cleavage.

  • Alternative Workups: Consider quenching the reaction with a non-acidic method, such as adding a solid scavenger for your reagent, followed by filtration and direct concentration.

Long-Term Strategy:

If your molecule is consistently sensitive to even mild acidic conditions, you may need to reconsider your overall synthetic strategy. This could involve rearranging steps to avoid the acidic-labile intermediate or employing a more robust protecting group strategy from the outset.

Question: I need to cleave a methyl ether in the presence of an isopropoxy group. What are my options?

Answer:

Selective dealkylation is a frequent challenge. Fortunately, the isopropoxy group is generally more resistant to cleavage than a methyl ether. This difference in reactivity can be exploited to your advantage.[5]

Recommended Reagents and Conditions:

  • Boron Tribromide (BBr₃): This is a powerful Lewis acid for ether cleavage.[6][7] By carefully controlling the stoichiometry and temperature, you can achieve selective demethylation. Start with one equivalent of BBr₃ at a low temperature (e.g., -78 °C) and slowly warm the reaction while monitoring its progress by TLC or LC-MS.

  • Thiol-Based Reagents: Nucleophilic cleavage using a "soft" nucleophile can be highly selective. Reagents like sodium thiophenoxide or dodecanethiol in a polar aprotic solvent (e.g., DMF, NMP) at elevated temperatures can cleave aryl methyl ethers without affecting the more sterically hindered isopropoxy group.[8][9]

Mechanism of Selectivity:

The preference for methyl ether cleavage is primarily due to sterics. In an SN2-type cleavage, the nucleophile (e.g., bromide from BBr₃ or a thiolate) can more easily attack the less hindered methyl group compared to the secondary isopropyl carbon.[10][11][12]

Frequently Asked Questions (FAQs)

Here we address broader questions about the chemical behavior of the isopropoxy group.

What is the general stability of the isopropoxy group to common reagents?

The isopropoxy group is a relatively robust ether, but it has key vulnerabilities. Here's a summary:

Reagent ClassStability of Isopropoxy GroupExplanation
Strong Acids (HBr, HI, BBr₃) LabileProtonation or Lewis acid coordination activates the C-O bond for nucleophilic attack.[1][2]
Strong Bases (n-BuLi, NaH) Generally StableEthers are typically unreactive towards strong bases, making them useful as solvents for such reactions.[3]
Oxidizing Agents (PCC, KMnO₄) Generally StableThe ether linkage is resistant to most common oxidizing agents.
Reducing Agents (LiAlH₄, NaBH₄) StableEthers are not reduced by standard hydride reagents.
Organometallics (Grignard, Organolithiums) StableEthers are often used as solvents for these reagents due to their lack of reactivity.[3]
Are there any protecting groups I can use to mask a hydroxyl group that are more labile than an isopropoxy ether?

Yes, this is a common strategy in complex syntheses. If you need to reveal a hydroxyl group without disturbing a nearby isopropoxy group, consider these options:

  • Silyl Ethers: These are a versatile class of protecting groups. Their stability is highly dependent on the steric bulk around the silicon atom.[13][14]

    • Trimethylsilyl (TMS): Very labile, removed by very mild acid or even protic solvents like methanol.

    • Triethylsilyl (TES): More stable than TMS, but still easily cleaved under acidic conditions that would leave an isopropoxy group intact.

    • tert-Butyldimethylsilyl (TBS): A workhorse protecting group, stable to a wide range of conditions but readily cleaved by fluoride sources (like TBAF) or mild acid.

  • Acetals (e.g., MOM, THP): These are stable to basic and nucleophilic conditions but are cleaved under acidic conditions, often milder than those required for isopropoxy ether cleavage.[15][16]

What is the mechanism of acid-catalyzed deisopropylation?

The dealkylation of an isopropoxy group under acidic conditions can proceed through two primary pathways, largely dictated by the structure of the molecule.

  • SN2 Pathway: The ether oxygen is protonated by a strong acid (like HBr or HI). The resulting conjugate acid is a better leaving group. A nucleophile (e.g., I⁻ or Br⁻) then attacks the less sterically hindered carbon atom adjacent to the oxygen.[11][17] For an isopropoxy group, this would involve attack at the isopropyl carbon.

  • SN1 Pathway: If the isopropyl group is attached to a part of the molecule that can stabilize a positive charge (e.g., a tertiary center or a benzylic position), the protonated ether can dissociate to form a relatively stable secondary carbocation (the isopropyl cation) and an alcohol.[1][18] This carbocation is then trapped by a nucleophile.

The following diagram illustrates the general SN2 mechanism for ether cleavage:

Caption: SN2 mechanism of acid-catalyzed ether cleavage.

Experimental Protocol: Selective Demethylation of a Methoxy-Isopropoxy Arene

This protocol provides a method for the selective cleavage of a methyl ether in the presence of an isopropoxy ether using boron tribromide.

Reaction: 4-Isopropoxy-1-methoxybenzene to 4-Isopropoxyphenol

Materials:

  • 4-Isopropoxy-1-methoxybenzene

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-neck flask, dropping funnel, and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: Dissolve 4-isopropoxy-1-methoxybenzene (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ (1.0 M solution in DCM, 1.05 eq) to the cooled solution via the dropping funnel over 20-30 minutes. The solution may change color.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and minimal formation of the di-cleaved product.

  • Quenching: Once the reaction is complete, cool the mixture back to -78 °C and slowly quench by adding methanol, followed by a slow addition of water.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash with water, followed by saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-isopropoxyphenol.

Caption: Workflow for selective demethylation.

References

  • Silva, C. & Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(12), 2447-2454. [Link]

  • Westin, J. Cleavage of Ethers. Organic Chemistry. [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(24), 12211–12219. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

  • ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

  • Slideshare. (n.d.). PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm. [Link]

  • International Symposium on Green Chemistry. (n.d.). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

  • Lönnberg, H. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 638–645. [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. (n.d.). Demethylating Reaction of Methyl Ethers. [Link]

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 29(15), 3426. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • PubMed. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • YouTube. (2024). Understanding Acidic Cleavage of Ethers Ft. Professor Dave. [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

Sources

Technical Support Center: Synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde. The content is structured to address common experimental challenges through a troubleshooting guide and a set of frequently asked questions, ensuring both practical problem-solving and a strong foundational understanding of the underlying chemistry.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via the Vilsmeier-Haack formylation of 1,4-dichloro-2-isopropoxybenzene.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix this?

Low or no product formation is a common issue often linked to the integrity of the reagents or the reaction conditions.

  • Potential Cause A: Deactivated Vilsmeier Reagent The Vilsmeier reagent, the active electrophile in this reaction, is a chloroiminium salt formed from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This reagent is highly sensitive to moisture. Any water present in the DMF, solvent, or glassware will rapidly quench the POCl₃ and the Vilsmeier reagent, halting the reaction.

    Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous DMF. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).

    • Reagent Quality: Use a fresh, unopened bottle of POCl₃. This reagent is corrosive and hydrolyzes readily in air. Handle it exclusively in a fume hood with appropriate personal protective equipment (PPE).

    • Proper Assembly: Conduct the reaction under a positive pressure of an inert atmosphere.

  • Potential Cause B: Insufficient Reaction Temperature or Time While the isopropoxy group is an electron-donating and activating group, the two chlorine atoms on the aromatic ring are deactivating.[3] This electronic balance may require more forcing conditions than the formylation of a more activated substrate like anisole.

    Solution:

    • Temperature Optimization: After the initial formation of the Vilsmeier reagent (typically at 0-5°C), the reaction with the aromatic substrate often requires heating. A typical temperature range is 60-80°C.[4][5] If no conversion is observed, consider incrementally increasing the temperature by 10°C.

    • Monitor Progress: Track the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the reaction time may drive it to completion.

  • Potential Cause C: Incorrect Stoichiometry The molar ratio of the reactants is critical for efficient formation of the Vilsmeier reagent and subsequent formylation.

    Solution:

    • Optimize Molar Ratios: A slight excess of the Vilsmeier reagent relative to the aromatic substrate is generally recommended. Refer to the table below for a typical starting point.

Reagent Molar Equivalents Rationale
1,4-dichloro-2-isopropoxybenzene1.0Limiting Reagent
N,N-Dimethylformamide (DMF)1.5 - 3.0Acts as both reagent and solvent. Excess ensures complete reaction.
Phosphorus Oxychloride (POCl₃)1.2 - 1.5Used in slight excess relative to the substrate to drive reagent formation.

Table 1: Recommended Reagent Stoichiometry for Vilsmeier-Haack Formylation.

Q2: The reaction worked, but my TLC plate shows multiple spots, and the final yield is low after purification. What's causing these impurities?

The formation of multiple byproducts is often due to side reactions or incomplete steps in the protocol.

  • Potential Cause A: Isomeric Byproducts The powerful activating effect of the isopropoxy group directs electrophilic substitution to its ortho positions. In the 1,4-dichloro-2-isopropoxybenzene substrate, this means formylation can occur at the C1 or C3 position. While the desired product is the C1-formylated isomer (this compound), some formation of the C3-formylated isomer (3,6-dichloro-2-isopropoxybenzaldehyde) can occur, leading to a difficult-to-separate mixture.

    Solution:

    • Temperature Control: Running the reaction at the lowest effective temperature can enhance regioselectivity. Avoid excessive heating, which can overcome the subtle energetic differences between the two possible substitution sites.

    • Purification Strategy: If isomeric impurities are present, careful column chromatography is required. Use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the ethyl acetate concentration) to improve separation.

  • Potential Cause B: Incomplete Hydrolysis The Vilsmeier-Haack reaction does not directly yield the aldehyde. The initial product is an iminium salt, which must be hydrolyzed during aqueous workup to release the final aldehyde.[1][2] Incomplete hydrolysis will result in a lower yield of the desired product and impurities in the final mixture.

    Solution:

    • Ensure Thorough Workup: After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice. Subsequently, heating the aqueous mixture (e.g., to 50-60°C) for a period (30-60 minutes) can drive the hydrolysis to completion before extraction.

    • pH Adjustment: The hydrolysis step is often facilitated by making the solution basic (pH 8-9) with a base like NaOH or Na₂CO₃ before extraction.

Q3: I have difficulty purifying the final product. It is an oil or a low-melting solid that is hard to crystallize, and column chromatography gives poor separation.

Purification challenges are common, but alternative methods can be employed.

  • Potential Cause: Co-eluting Impurities The starting material and the isomeric byproduct may have very similar polarities to the desired product, making chromatographic separation inefficient.

    Solution: Purification via Bisulfite Adduct Aldehydes reversibly react with sodium bisulfite to form a water-soluble solid adduct, while most other organic compounds (including the starting material and other byproducts) do not.[6] This provides an excellent method for separation.

    Protocol: Purification via Sodium Bisulfite Adduct Formation

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel and add a freshly prepared, saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 10-15 minutes. A white precipitate of the aldehyde-bisulfite adduct should form.

    • Separate the aqueous layer (containing the adduct) from the organic layer (containing impurities).

    • Wash the organic layer with another portion of the bisulfite solution to ensure complete extraction of the aldehyde.

    • Combine the aqueous layers. To regenerate the aldehyde, add either an acid (e.g., HCl) or a base (e.g., Na₂CO₃) and stir until the precipitate dissolves and the aldehyde separates, often as an oil or solid.

    • Extract the pure aldehyde back into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

Experimental Workflow & Troubleshooting Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Reagents P2 Assemble Under Inert Gas P1->P2 R1 Cool DMF to 0-5°C P2->R1 R2 Slowly Add POCl₃ (Vilsmeier Reagent Formation) R1->R2 R3 Add Substrate (1,4-dichloro-2-isopropoxybenzene) R2->R3 R4 Heat Reaction to 60-80°C (Monitor by TLC) R3->R4 W1 Quench on Ice R4->W1 W2 Hydrolyze Iminium Salt (Heat/Adjust pH) W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Purify Crude Product (Column Chromatography or Bisulfite Adduct) W3->W4 G Start Problem: Low or No Yield Q1 Are reagents anhydrous and fresh? Start->Q1 A1_No Use fresh anhydrous reagents & dry glassware. Run under inert gas. Q1->A1_No No Q2 Was reaction heated (e.g., 60-80°C)? Q1->Q2 Yes A1_No->Q1 A2_No Heat reaction and monitor by TLC. Q2->A2_No No Q3 Is stoichiometry correct? (Excess Vilsmeier Reagent) Q2->Q3 Yes A2_No->Q2 A3_No Adjust molar ratios. (See Table 1) Q3->A3_No No End Yield should improve. If not, check starting material purity. Q3->End Yes A3_No->Q3

Caption: Troubleshooting decision tree for low reaction yield.

Frequently Asked Questions (FAQs)

Q4: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds. [2][7]It is particularly effective for substrates like 1,4-dichloro-2-isopropoxybenzene because the isopropoxy group is strongly electron-donating, which "activates" the aromatic ring towards electrophilic attack by the Vilsmeier reagent. [3][8]This method is often preferred over other formylation reactions like the Gattermann-Koch reaction, which is not applicable to phenol ether substrates. [9]

Q5: Can you briefly explain the mechanism?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF (a substituted amide) reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. [1]2. Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent. This forms an iminium ion intermediate.

  • Hydrolysis: During aqueous workup, this iminium ion is hydrolyzed to yield the final aromatic aldehyde product. [1][2]

Q6: What are the critical safety precautions for this reaction?

The primary hazard is phosphorus oxychloride (POCl₃).

  • Corrosive and Reactive: POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a chemical fume hood at all times.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).

  • Quenching: Never add water directly to POCl₃. The reaction itself should be quenched by slowly pouring the reaction mixture onto a large amount of crushed ice, rather than adding water to the reaction flask.

Q7: Are there any alternative reagents to POCl₃?

Yes, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF. [10]However, POCl₃ is the most common and widely documented reagent for this transformation.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
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  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.
  • Vogel, A. I. (n.d.). Purification of benzaldehyde and acetone. ECHEMI.

Sources

Overcoming low reactivity of 2,5-Dichloro-4-isopropoxybenzaldehyde in nucleophilic additions

[1]

Ticket ID: #RXN-25DC4IP-001 Subject: Overcoming Low Reactivity in Nucleophilic Additions Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Diagnostic

User Issue: "I am attempting a nucleophilic addition (Reductive Amination/Wittig/Grignard) on 2,5-Dichloro-4-isopropoxybenzaldehyde, but yields are consistently <10% or the starting material is recovered unreacted."

The Root Cause: This substrate presents a "Perfect Storm" of deactivation. You are fighting two opposing forces that both work against nucleophilic attack:

  • Electronic Deactivation (The "Push"): The 4-isopropoxy group (–OiPr) is a strong Resonance Electron Donor (+M).[1] It pushes electron density into the ring and, through conjugation, significantly reduces the electrophilicity of the carbonyl carbon.

  • Steric Blockade (The "Gatekeeper"): The Chlorine atom at the 2-position (ortho) creates a significant steric barrier. Unlike a simple para-substituted benzaldehyde, the ortho-chloro group physically blocks the trajectory (Bürgi-Dunitz angle) required for the nucleophile to attack the carbonyl.

Visualizing the Problem

The following diagram maps the structural antagonists preventing your reaction.

GSubstrateThis compoundCarbonylCarbonyl Carbon(Reaction Center)Substrate->CarbonylOiPr4-OiPr Group(Strong +M Donor)Substrate->OiPrCl_Ortho2-Cl Group(Steric Gatekeeper)Substrate->Cl_OrthoOiPr->CarbonylPushes e- densityReduces ElectrophilicityNucleophileIncoming NucleophileCl_Ortho->NucleophileBLOCKS Approach(Steric Hindrance)Nucleophile->CarbonylAttack Attempt

Figure 1: Mechanistic map showing the dual deactivation pathways: electronic donation from the alkoxy group and steric shielding by the ortho-chlorine.

Troubleshooting Protocols (The "How-To")

Do not rely on standard textbook conditions (e.g., MeOH, RT, mild acid). This substrate requires forcing conditions or Lewis Acid activation .[1]

Scenario A: Reductive Amination Fails

Symptom: Imine formation is incomplete; reduction yields only starting material.[1] The Fix: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] as a Lewis Acid and water scavenger.

Why this works: The 2-Cl steric bulk prevents the amine from attacking the carbonyl to form the hemiaminal. Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing its electrophilicity (overcoming the 4-OiPr effect) and trapping the water byproduct to drive the equilibrium forward.

Protocol:

  • Mix: 1.0 equiv Aldehyde + 1.2 equiv Amine in dry THF (0.5 M).

  • Activate: Add 1.5 - 2.0 equiv Ti(OiPr)4 neat.

  • Stir: Stir at Ambient Temperature for 6–12 hours (monitor by TLC/LCMS for imine).

    • Note: If no imine forms, heat to 60°C in a sealed vial.

  • Reduce: Dilute with EtOH, cool to 0°C, and add NaBH4 (2.0 equiv).

  • Quench: Add 1N NaOH (causes precipitation of TiO2). Filter through Celite.[1]

Scenario B: Grignard/Organolithium Addition Fails

Symptom: Recovery of starting material or formation of biphenyl byproducts (via metal-halogen exchange).[1] The Fix: Lanthanide Activation (Luche-type conditions) or Temperature Control.[1]

Why this works: Organolithiums may perform Lithium-Halogen exchange at the 2 or 5 position instead of addition.[1] Cerium(III) chloride (CeCl3) suppresses basicity and activates the carbonyl selectively for 1,2-addition.

Protocol:

  • Prepare: Dry CeCl3 (anhydrous) is critical.[1] Stir CeCl3 (1.5 equiv) in THF at RT for 2 hours until a fine suspension forms.

  • Cool: Cool to -78°C.

  • Add Nucleophile: Add R-Li or R-MgBr to the CeCl3 slurry and stir for 30 mins (forms less basic Organocerium species).

  • Add Substrate: Add the aldehyde (in THF) slowly.

  • Warm: Allow to warm slowly to 0°C only if reaction is sluggish at -78°C.

Scenario C: Knoevenagel/Aldol Condensation Fails

Symptom: No reaction with standard piperidine/acetic acid catalyst.[1] The Fix: TiCl4/Base mediated condensation (Lehnert's Reagent).

Protocol:

  • Solvent: Dry THF, 0°C.

  • Add: TiCl4 (2.0 equiv) dropwise to THF (yellow precipitate may form).

  • Add: Aldehyde (1.0 equiv) and Active Methylene Compound (1.0 equiv).

  • Add Base: Pyridine or N-Methylmorpholine (4.0 equiv) dropwise.[1]

  • Reaction: Allow to warm to RT. The TiCl4 acts as a dehydrating agent and strong Lewis acid activator.

Optimization Matrix

Use this table to select the correct condition set based on your nucleophile strength.

Reaction TypeStandard Condition (FAIL)Optimized Condition (PASS)Mechanism of Fix
Imine Formation MeOH, Na2SO4, RTTHF, Ti(OiPr)4 (2.0 eq) Lewis acid activation + Dehydration
Grignard Et2O, RTTHF, CeCl3, -78°C Prevents halogen exchange; activates C=O[1]
Wittig K2CO3, DCMNaH or LiHMDS, THF, Reflux Stronger base + Thermal energy to overcome sterics
Oxidation Jones ReagentPinnick (NaClO2) Avoids acidic degradation of OiPr group

Advanced Workflow: Decision Tree

Follow this logic path to determine your next experimental step.

DecisionTreeStartStart: Nucleophilic AdditionCheckNuIs Nucleophile Strong?(Grignard, Hydride)Start->CheckNuCheckWeakIs Nucleophile Weak?(Amine, Alcohol)Start->CheckWeakStandard ProtocolStandard ProtocolCheckNu->Standard ProtocolYesAcid Cat. (AcOH)Acid Cat. (AcOH)CheckWeak->Acid Cat. (AcOH)YesResult1Check YieldStandard Protocol->Result1Yield < 20%?Switch to Organocerium\n(CeCl3/THF)Switch to Organocerium(CeCl3/THF)Result1->Switch to Organocerium\n(CeCl3/THF)Yes (Steric/Electronic failure)Result2Check YieldAcid Cat. (AcOH)->Result2No Reaction?Add Ti(OiPr)4\n(Lewis Acid + Drying)Add Ti(OiPr)4(Lewis Acid + Drying)Result2->Add Ti(OiPr)4\n(Lewis Acid + Drying)YesResult3Check YieldAdd Ti(OiPr)4\n(Lewis Acid + Drying)->Result3Still Fails?Microwave Irradiation\n(100°C, 10-30 min)Microwave Irradiation(100°C, 10-30 min)Result3->Microwave Irradiation\n(100°C, 10-30 min)Yes (Overcome Activation Energy)

Figure 2: Strategic decision tree for optimizing reaction conditions based on nucleophile strength and initial failure modes.

References

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2306. Link

  • Imamoto, T., et al. (1989).[1] Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents.[1] Journal of the American Chemical Society, 111(12), 4392–4398. Link[1]

  • Lehnert, W. (1973).[1] Knoevenagel-Kondensationen mit TiCl4/Base – V: Aldol-Kondensationen mit TiCl4/Bu3N.[1] Tetrahedron, 29(4), 635-638.[1] Link

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent effects on nucleophilic additions).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] Titanium(IV) compounds are moisture sensitive.[1]

Troubleshooting guide for reactions involving 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Dichloro-4-isopropoxybenzaldehyde Product Category: Substituted Aromatic Aldehydes / Building Blocks CAS: 18962-05-5[1]

Executive Summary: The Chemical Personality

Welcome to the technical guide for This compound . As a researcher, you are likely selecting this intermediate for its specific halogenation pattern or the lipophilic isopropoxy handle. However, this molecule presents a unique "push-pull" conflict that often leads to experimental failure if not anticipated.[1]

The Core Conflict:

  • Steric Blockade (The 2-Chloro): The chlorine atom at the ortho position (C2) creates significant steric hindrance for any nucleophile attempting to attack the carbonyl carbon.[1]

  • Electronic Deactivation (The 4-Isopropoxy): While the chlorines are inductively electron-withdrawing, the isopropoxy group at the para position is a strong resonance donor.[1] This pushes electron density into the carbonyl, making it less electrophilic than a standard di-halo benzaldehyde.[1]

This guide addresses the three most common support tickets we receive: sluggish condensations, failed cross-couplings, and unexpected byproduct formation.

Module 1: Troubleshooting Nucleophilic Additions (Condensations)

Applicable Reactions: Schiff base formation, Knoevenagel condensation, Reductive amination.[1]

User Issue: "My reductive amination is stalling. I see starting material even after 24 hours, whereas 4-chlorobenzaldehyde reacts in 2 hours."

Technical Diagnosis: You are fighting a dual war.[1] The 2-Cl substituent physically blocks the Bürgi-Dunitz trajectory (the angle of attack).[1] Simultaneously, the 4-isopropoxy group stabilizes the carbonyl dipole, reducing the partial positive charge on the carbon.

Step-by-Step Troubleshooting Protocol:

VariableStandard ProtocolOptimized Protocol for CAS 18962-05-5 Why? (The Science)
Solvent Methanol/EthanolToluene or Xylene Alcohol solvents solvate the nucleophile, making it bulkier.[1] Non-polar solvents reduce solvation shells, increasing nucleophile activity.
Water Removal Molecular SievesDean-Stark Trap or Chemical Scavenger (Ti(OiPr)4) Equilibrium is unfavorable due to sterics.[1] You must physically or chemically remove water to drive the reaction (Le Chatelier’s principle).
Catalyst Acetic AcidTiCl4 or Ti(OiPr)4 Protic acids are often too weak for this deactivated aldehyde.[1] Titanium acts as a Lewis acid to activate the carbonyl oxygen and scavenge water.
Temperature RT to 40°CReflux (110°C+) The activation energy barrier is higher due to the steric clash.[1] Thermal energy is non-negotiable here.[1]

Q: Can I use microwave irradiation? A: Yes. We highly recommend microwave heating (120°C for 10-20 min) for condensation reactions with this substrate.[1] It overcomes the steric barrier more efficiently than conventional heating.

Module 2: Troubleshooting Cross-Coupling Reactions

Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig.

User Issue: "I am trying to couple at the aryl chloride positions, but the catalyst is dying or I'm getting no conversion."

Technical Diagnosis: Aryl chlorides are inherently sluggish.[1] In this molecule, the 4-isopropoxy group makes the ring electron-rich, which makes the Oxidative Addition step (Pd(0) inserting into C-Cl) difficult.[1] Furthermore, you have two chlorides.[1]

Regioselectivity Map:

  • C5-Chlorine: More reactive.[1] It is less sterically hindered and further from the electron-donating isopropoxy group's inductive influence compared to the C2 position.

  • C2-Chlorine: Highly unreactive.[1] It is shielded by the aldehyde and the isopropoxy group.

Optimization Strategy:

  • Ligand Choice is Critical: Standard PPh3 will fail. You require electron-rich, bulky phosphines to facilitate oxidative addition into the electron-rich ring.[1]

    • Recommended:XPhos or SPhos (Buchwald ligands).[1]

    • Alternative:P(t-Bu)3 .

  • Base Selection: Avoid weak bases like carbonate if the reaction is slow.[1] Switch to K3PO4 or Cs2CO3 in dioxane/water.[1]

  • The "Leaving Group" Fallacy: Do not assume the aldehyde will survive harsh coupling conditions (strong bases/high temp) without protection.[1] If coupling fails, protect the aldehyde as an acetal first.

Module 3: Stability & Handling (The "Hidden" Impurities)

User Issue: "My NMR shows a new peak at ~9.8 ppm and loss of the isopropyl group."

Technical Diagnosis:

  • Oxidation: Like all benzaldehydes, this compound auto-oxidizes to 2,5-dichloro-4-isopropoxybenzoic acid upon air exposure.[1] The 2,5-dichloro substitution does not prevent this.[1]

  • Dealkylation: The isopropoxy ether is acid-sensitive.[1] If you use strong Lewis acids (like BBr3 or AlCl3) for other transformations, you will cleave the isopropyl group, yielding the phenol (2,5-dichloro-4-hydroxybenzaldehyde).

Storage Protocol:

  • Atmosphere: Argon or Nitrogen (Strict).[1]

  • Temperature: 2-8°C.[1]

  • Stabilizer: If storing for >6 months, ensure the container is tightly sealed; the liquid/low-melting solid nature makes surface area exposure to air a risk.

Visualizing the Reactivity Matrix

The following diagram maps the structural features of this compound to specific experimental challenges.

ReactivityMap Compound 2,5-Dichloro-4- isopropoxybenzaldehyde Aldehyde Aldehyde (-CHO) (Target for Nucleophiles) Compound->Aldehyde Cl2 2-Chloro Position (Steric Blocker) Compound->Cl2 Cl5 5-Chloro Position (Coupling Site) Compound->Cl5 IsoProp 4-Isopropoxy (-OiPr) (Electronic Donor) Compound->IsoProp SlowCond Issue: Slow Condensation Aldehyde->SlowCond Cl2->Aldehyde Blocks Nucleophilic Attack (Solution: High Temp/Lewis Acid) Coupling Issue: Difficult Cross-Coupling Cl5->Coupling IsoProp->Aldehyde Reduces Electrophilicity (Resonance Donation) IsoProp->Cl5 Deactivates Oxidative Addition (Solution: SPhos/XPhos Ligands)

Caption: Reactivity map illustrating the antagonistic relationship between the steric bulk of the 2-chloro substituent and the electronic donation of the 4-isopropoxy group, both of which hinder standard transformations.

References & Further Reading

  • Reactivity of Substituted Benzaldehydes:

    • Mechanistic Insight: "A Comparative Guide to the Reactivity of Substituted Benzaldehydes." BenchChem. (Explains the balance of inductive EWG vs. resonance EDG effects).

  • Steric Hindrance in Nucleophilic Addition:

    • Protocol Validation: "Nucleophilic Addition Reactions of Aldehydes and Ketones."[1][2][3][4][5] Chemistry LibreTexts. (Details the Bürgi-Dunitz angle constraints in ortho-substituted systems).

  • Cross-Coupling of Deactivated Aryl Chlorides:

    • Catalyst Selection: "Buchwald-Hartwig Cross Coupling of Deactivated Aryl Chlorides."[1] Sigma-Aldrich Technical Guides. (Provides evidence for XPhos/SPhos necessity in electron-rich systems).

  • Safety & Handling:

    • MSDS Data: "Safety Data Sheet: 4-Isopropoxybenzaldehyde."[1] Thermo Fisher Scientific.[1] (Confirming skin/eye irritation hazards and storage requirements).

    • [1]

Sources

Validation & Comparative

Spectroscopic Differentiation of 2,5-Dichloro-4-isopropoxybenzaldehyde Isomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of halogenated phenethylamines and bioactive benzaldehyde derivatives, regioisomerism presents a critical quality control challenge.[1] The target molecule, 2,5-Dichloro-4-isopropoxybenzaldehyde (2,5-DCI) , is frequently accompanied by its thermodynamic or kinetic isomers, most notably 3,5-dichloro-4-isopropoxybenzaldehyde (3,5-DCI) .

Differentiation is not merely academic; the biological activity of these pharmacophores (e.g., in 5-HT2A receptor agonism or antifungal applications) is strictly dependent on the 2,5-substitution pattern. The 3,5-isomer often acts as an inactive impurity or a competitive antagonist.

This guide provides a definitive spectroscopic workflow to distinguish the asymmetric 2,5-isomer from the symmetric 3,5-isomer and other congeners, utilizing NMR, IR, and MS methodologies.

Structural Analysis & Isomer Landscape

Before interpreting spectra, one must understand the symmetry elements that define the signals.[1]

IsomerStructure DescriptionSymmetryKey Spectroscopic Feature
This compound (Target) Cl at C2, C5. O-iPr at C4. CHO at C1.[1]Asymmetric (

)
Two distinct aromatic protons (singlets).[1]
3,5-Dichloro-4-isopropoxybenzaldehyde (Impurity) Cl at C3, C5. O-iPr at C4. CHO at C1.[1]Symmetric (

axis through C1-C4)
One equivalent aromatic signal (integrating to 2H).
2,6-Dichloro-4-isopropoxybenzaldehyde Cl at C2, C6. O-iPr at C4. CHO at C1.[1]Symmetric (

)
One equivalent aromatic signal ; CHO proton significantly deshielded.[1]
Synthetic Origins (Causality)[2]
  • Direct Chlorination: Chlorination of 4-isopropoxybenzaldehyde typically yields the 3,5-isomer because the aldehyde (meta-director) and alkoxy (ortho/para-director) reinforce substitution at the 3 and 5 positions.

  • Directed Synthesis: The 2,5-isomer usually requires a specific route, such as formylation of 1,4-dichloro-2-isopropoxybenzene or alkylation of 2,5-dichloro-4-hydroxybenzaldehyde. Differentiation is crucial to validate the success of these directed syntheses.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance ( H NMR)

The proton NMR provides the most rapid and definitive differentiation based on signal multiplicity and integration.[1]

Table 1: Comparative


H NMR Data (400 MHz, CDCl

)
Proton Environment2,5-Dichloro (Target) 3,5-Dichloro (Impurity) Diagnostic Logic
Aldehyde (-CHO)

10.2 - 10.4 ppm (s, 1H)

9.8 - 9.9 ppm (s, 1H)
Ortho-Cl (2,5-isomer) deshields the CHO more than meta-Cl (3,5-isomer).
Aromatic H-6 (Ortho to CHO)

~7.85 ppm (s, 1H)
N/A (Equivalent to H-2)The 2,5-isomer shows a distinct downfield singlet due to the adjacent carbonyl.
Aromatic H-3 (Ortho to OR)

~6.95 ppm (s, 1H)
N/A The 2,5-isomer shows a shielded singlet due to the adjacent alkoxy group.
Aromatic H-2/H-6 N/A

~7.74 ppm (s, 2H)
The "Smoking Gun": The 3,5-isomer displays a single signal integrating to 2 protons.
Isopropoxy (-OCH(CH

)

)
Septet (~4.6 ppm), Doublet (~1.4 ppm)Septet (~4.7 ppm), Doublet (~1.4 ppm)Minimal difference; not useful for differentiation.

Key Insight: In the 2,5-isomer, the two aromatic protons are para to each other. While a small para-coupling (


 Hz) theoretically exists, they typically appear as sharp singlets.
Carbon-13 NMR ( C NMR)

Carbon counting confirms the symmetry.[1]

  • 2,5-Isomer: Expect 10 distinct carbon signals .[1]

  • 3,5-Isomer: Expect 7 distinct carbon signals (due to symmetry: C2=C6, C3=C5).

Infrared Spectroscopy (FT-IR)

IR is less specific but useful for quick QC checks of substitution patterns.[1]

  • Carbonyl Stretch: The 2,6-dichloro isomer (steric hindrance) often shifts the C=O stretch to higher frequencies (>1700 cm

    
    ) compared to the 2,5- and 3,5-isomers (~1680-1695 cm
    
    
    
    ).
  • Fingerprint Region (800-900 cm

    
    ): 
    
    • Isolated H (2,5-isomer): Two distinct C-H out-of-plane bends (due to isolated protons at positions 3 and 6).

    • Adjacent H: None in either isomer.[1]

Experimental Protocols

Protocol A: High-Resolution H NMR Characterization

Self-validating step: Integration of aromatic region must equal 2H relative to the 1H aldehyde peak.

  • Sample Prep: Dissolve 10 mg of the aldehyde in 0.6 mL of CDCl

    
      (neutralized with K
    
    
    
    CO
    
    
    to prevent acid-catalyzed acetal formation).
  • Acquisition:

    • Pulse angle: 30°[1]

    • Relaxation delay (d1): 2.0 s (Ensure full relaxation of aromatic protons).

    • Scans: 16.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz).

  • Analysis:

    • Check 9.5–10.5 ppm: Identify CHO peak. Set integration to 1.0.

    • Check 6.5–8.0 ppm:

      • If two singlets (1H each) are found

        
        2,5-Isomer .
        
      • If one singlet (2H) is found

        
        3,5-Isomer .
        
Protocol B: GC-MS Isomer Separation

Use when analyzing crude reaction mixtures containing both isomers.

  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar phase.[1]

  • Method:

    • Inlet: 250°C, Split 20:1.

    • Oven: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • Differentiation:

    • Retention Time: The 2,5-isomer (more polar due to unhindered carbonyl dipole) typically elutes after the 3,5-isomer on non-polar columns.

    • Mass Spec: Both show parent ion

      
       ~232 (for 
      
      
      
      Cl).[1]
    • Isotope Pattern: Verify Cl

      
       signature (M : M+2 : M+4 
      
      
      
      9 : 6 : 1).[1]

Decision & Synthesis Workflows

Figure 1: Spectroscopic Decision Tree

A logical flow to determine isomer identity based on experimental data.[1]

IsomerID Start Unknown Isomer Sample NMR Run 1H NMR (CDCl3) Start->NMR AromaticRegion Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->AromaticRegion OneSignal Single Signal (Integral = 2H) AromaticRegion->OneSignal Symmetry TwoSignals Two Distinct Signals (Integral = 1H each) AromaticRegion->TwoSignals Asymmetry Symmetric Symmetric Isomer OneSignal->Symmetric Asymmetric Asymmetric Isomer TwoSignals->Asymmetric ShiftCheck Check Chemical Shift Symmetric->ShiftCheck Isomer25 2,5-Dichloro-4-isopropoxy (TARGET) Asymmetric->Isomer25 Confirmed Isomer35 3,5-Dichloro-4-isopropoxy (Likely Impurity) ShiftCheck->Isomer35 ~7.7 ppm Isomer26 2,6-Dichloro-4-isopropoxy (Sterically Crowded) ShiftCheck->Isomer26 Different Shift

Caption: Workflow for distinguishing the target 2,5-isomer from symmetric impurities using 1H NMR.

Figure 2: Synthetic Pathways & Regioselectivity

Understanding the origin of the isomers.

Synthesis Start1 4-Isopropoxybenzaldehyde Reagent1 Chlorination (Cl2) Start1->Reagent1 Start2 2,5-Dichlorophenol Reagent2 1. Alkylation (iPr-Br) 2. Formylation Start2->Reagent2 Product35 3,5-Dichloro Isomer (Major Product) Reagent1->Product35 Directing Effects (CHO=meta, OR=ortho) Product25 2,5-Dichloro Isomer (Target Product) Reagent2->Product25 Regiochemistry Fixed by Starting Material

Caption: Contrast between direct chlorination (yielding impurity) and directed synthesis (yielding target).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 890870, 3,5-dichloro-4-isopropoxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[1] Electronic Supplementary Information: NMR data of substituted benzaldehydes. Retrieved from [Link][2][3]

Sources

A Senior Application Scientist's Comparative Guide to the Biological Activities of 2,5-Dihydroxybenzaldehyde and the Emergent 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, substituted benzaldehydes represent a cornerstone scaffold, offering vast potential for the development of novel therapeutics. Their biological activities are profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides a detailed comparative analysis of two such analogs: the well-characterized, naturally occurring 2,5-dihydroxybenzaldehyde (gentisaldehyde) and the synthetically derived, less-explored 2,5-Dichloro-4-isopropoxybenzaldehyde.

2,5-Dihydroxybenzaldehyde is a phenolic aldehyde found in various natural sources, including the heartwood of the golden larch (Pseudolarix amabilis)[1][2]. It is recognized for a spectrum of biological activities, most notably its antimicrobial, antioxidant, and tyrosine kinase inhibitory effects[1][2][3]. In contrast, this compound is a compound for which public domain biological data is scarce. Its structure, however, featuring halogen and alkoxy substituents, suggests a distinct physicochemical profile that is likely to confer a different, and potentially potent, set of biological activities.

This guide will first delineate the established biological profile of 2,5-dihydroxybenzaldehyde, supported by experimental data. Subsequently, based on established structure-activity relationship (SAR) principles, we will posit a hypothetical activity profile for this compound. Finally, we will provide a comprehensive suite of experimental protocols to systematically test these hypotheses, enabling researchers to empirically validate and compare the therapeutic potential of these two compounds.

Comparative Analysis of Physicochemical and Biological Properties

The stark differences in the substitution patterns of these two molecules are the primary drivers of their divergent biological activities.

  • 2,5-Dihydroxybenzaldehyde: The two hydroxyl groups render the molecule relatively polar and capable of hydrogen bonding. These groups are also key to its antioxidant properties, acting as hydrogen donors to neutralize free radicals[4]. The para-relationship of the hydroxyl groups contributes to the stabilization of the resulting phenoxyl radical, enhancing its antioxidant capacity[5].

  • This compound: The replacement of hydroxyl groups with chloro- and an isopropoxy- group dramatically alters the molecule's properties. The chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule. The bulky isopropoxy group further enhances lipophilicity. This increased lipophilicity may enhance membrane permeability, potentially leading to different intracellular targets or improved bioavailability. Halogenated phenols are known to exert antimicrobial effects by disrupting cell walls and inhibiting fatty acid synthesis[6].

Table 1: Physicochemical Properties

Property2,5-DihydroxybenzaldehydeThis compound (Predicted)
Molecular Formula C₇H₆O₃C₁₀H₁₀Cl₂O₂
Molecular Weight 138.12 g/mol 233.09 g/mol
Appearance Yellow to khaki-green crystalline powder[2]Likely a solid
Solubility Soluble in water[7]Predicted to have low water solubility
logP (Predicted) ~0.54~3.6

Established Biological Activities of 2,5-Dihydroxybenzaldehyde

Antimicrobial Activity

2,5-Dihydroxybenzaldehyde has demonstrated notable antimicrobial properties against a range of microorganisms. It is a known natural antimicrobial agent that inhibits the growth of Mycobacterium avium subsp. paratuberculosis[3][7]. It has also shown activity against Staphylococcus aureus strains, a common pathogen in bovine mastitis[7].

Table 2: Antimicrobial Activity of 2,5-Dihydroxybenzaldehyde

MicroorganismAssayResultReference
Staphylococcus aureusMIC₅₀500 mg/L[3][7]
Mycobacterium avium subsp. paratuberculosisGrowth InhibitionEffective inhibitor[3][7]
Antioxidant Activity

The dihydroxy substitution pattern of 2,5-dihydroxybenzaldehyde underpins its antioxidant activity. The ability of the hydroxyl groups to donate hydrogen atoms makes it an effective free radical scavenger[4][5]. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Enzyme Inhibition: Tyrosine Kinase

2,5-Dihydroxybenzaldehyde has been identified as a tyrosine kinase inhibitor[1][2][8]. Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them a key target for anticancer drug development[8].

Hypothesized Biological Activities of this compound

Based on its structure, we can formulate several hypotheses regarding the potential biological activities of this compound.

Potentially Enhanced Antimicrobial and Antifungal Activity

The presence of two chlorine atoms on the benzene ring is significant. Halogenated phenols and related compounds are known for their potent antimicrobial activities[6][9]. The mechanism often involves disruption of the microbial cell membrane and inhibition of essential enzymes[6]. The increased lipophilicity of this compound compared to its dihydroxy counterpart could facilitate its passage through the lipid-rich cell membranes of bacteria and fungi, potentially leading to lower Minimum Inhibitory Concentrations (MICs).

Potential for Anti-inflammatory Activity

While not a primary reported activity for 2,5-dihydroxybenzaldehyde, other substituted benzaldehydes have shown anti-inflammatory effects. A structurally related compound, 2,5-Dichloro-4-hydroxy-benzaldehyde, is used in the design of antagonists for the LFA-1/ICAM-1 interaction, which is crucial in inflammatory responses[10]. It is plausible that this compound could modulate inflammatory pathways, such as the NF-κB signaling cascade.

Cytotoxic and Potential Anticancer Activity

The substitution pattern of this compound may confer cytotoxic properties. The increased lipophilicity could lead to enhanced cellular uptake in cancer cells. Furthermore, many halogenated aromatic compounds exhibit cytotoxicity. Therefore, it is worthwhile to investigate its effects on various cancer cell lines.

Proposed Experimental Workflows for Comparative Analysis

Workflow for Antimicrobial Susceptibility Testing

This workflow aims to determine and compare the antimicrobial efficacy of the two compounds.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination A Prepare stock solutions of 2,5-dihydroxybenzaldehyde and This compound in DMSO C Perform serial dilutions of each compound in a 96-well plate A->C B Culture bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans) D Inoculate wells with a standardized suspension of microorganisms B->D C->D E Incubate plates under appropriate conditions (e.g., 37°C for 24h) D->E F Determine MIC by visual inspection or absorbance reading E->F G Plate aliquots from wells with no visible growth onto agar plates F->G H Incubate agar plates G->H I Determine MBC/MFC as the lowest concentration that kills 99.9% of the inoculum H->I

Caption: Workflow for determining MIC and MBC/MFC.

Workflow for In Vitro Antioxidant Capacity Assessment

This workflow compares the radical scavenging abilities of the two compounds.

G cluster_prep Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis A Prepare serial dilutions of each compound and a standard (e.g., Trolox) C Mix compound dilutions with DPPH solution in a 96-well plate A->C B Prepare DPPH radical solution in methanol B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging E->F G Determine IC50 value for each compound F->G

Caption: Workflow for DPPH antioxidant assay.

Workflow for Cytotoxicity and Anti-inflammatory Assessment

This workflow evaluates the effects of the compounds on cell viability and key inflammatory signaling pathways.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt MTT Assay for Cytotoxicity cluster_inflammation Anti-inflammatory Assay A Culture relevant cell lines (e.g., RAW 264.7 macrophages for inflammation, MCF-7 for cancer) B Seed cells in 96-well plates A->B C Treat cells with serial dilutions of each compound B->C D Incubate for 24-72 hours C->D H Pre-treat RAW 264.7 cells with compounds C->H E Add MTT reagent and incubate D->E F Solubilize formazan crystals and measure absorbance at ~570 nm E->F G Calculate IC50 values F->G I Stimulate with LPS to induce inflammation H->I J Measure inflammatory markers (e.g., NO production via Griess assay, cytokine levels via ELISA) I->J K Perform Western blot for NF-κB pathway proteins (p-IκBα, p-p65) I->K

Caption: Workflow for cytotoxicity and anti-inflammatory assays.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Compounds and Media: Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO) at 10 mg/mL. Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microorganism Preparation: Culture microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the broth medium to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11].

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals)[11].

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value[11].

Signaling Pathway Diagrams

Potential Inhibition of Tyrosine Kinase Signaling

2,5-Dihydroxybenzaldehyde is a known tyrosine kinase inhibitor. This pathway is a rational starting point for investigating the anticancer potential of both compounds.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Potential Modulation of the NF-κB Inflammatory Pathway

The NF-κB pathway is a key regulator of inflammation and a potential target for the chlorinated benzaldehyde derivative.

G LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p65/p0) (Nucleus) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Compound 2,5-Dichloro-4- isopropoxybenzaldehyde Compound->IKK Potential Inhibition

Caption: Potential Modulation of the NF-κB Signaling Pathway.

Conclusion

This guide provides a comprehensive comparison between the known biological activities of 2,5-dihydroxybenzaldehyde and the hypothesized potential of this compound. While 2,5-dihydroxybenzaldehyde is a well-documented antimicrobial and antioxidant agent with tyrosine kinase inhibitory properties, the structural modifications in this compound—namely, increased lipophilicity and the presence of electron-withdrawing chlorine atoms—suggest a distinct and potentially more potent biological profile, particularly in the realms of antimicrobial, anti-inflammatory, and cytotoxic activities. The provided experimental workflows and detailed protocols offer a clear and actionable framework for researchers to empirically validate these hypotheses. Such a comparative investigation is essential for unlocking the full therapeutic potential of this class of substituted benzaldehydes and for the rational design of novel drug candidates.

References

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A Comparative Guide for Drug Designers: Isopropoxy vs. Methoxy Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Simple Alkoxy Group

In the intricate world of drug design, even the smallest structural modifications can lead to profound differences in a compound's pharmacological profile. The substitution of a methoxy group with an isopropoxy group on a benzaldehyde scaffold is a prime example of such a nuanced change. While both are simple alkoxy groups, their subtle yet significant differences in steric bulk and lipophilicity can dramatically alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity.

This guide provides an in-depth comparative analysis of isopropoxy versus methoxy substituted benzaldehydes, moving beyond rudimentary observations to explore the underlying mechanistic reasons for their differential behavior. We will delve into their physicochemical properties, metabolic stability, and impact on biological activity, supported by experimental data and protocols to empower researchers in their drug discovery endeavors.

PART 1: A Head-to-Head Comparison of Physicochemical Properties

The choice between an isopropoxy and a methoxy substituent can be guided by a careful consideration of their impact on key physicochemical parameters. These properties are fundamental in determining a molecule's "drug-likeness" and its ability to reach and interact with its biological target.

Table 1: Comparative Physicochemical Properties of Isopropoxy- and Methoxy-Substituted Benzaldehydes

Property4-Methoxybenzaldehyde4-Isopropoxybenzaldehyde2-Methoxybenzaldehyde2-Isopropoxybenzaldehyde3-Methoxybenzaldehyde3-Isopropoxybenzaldehyde
Molecular Formula C₈H₈O₂C₁₀H₁₂O₂[1]C₈H₈O₂[2]C₁₀H₁₂O₂C₈H₈O₂[3]C₁₀H₁₂O₂[4]
Molecular Weight ( g/mol ) 136.15[5]164.20[1]136.15[2]164.20136.15[3]164.20[4]
XLogP3 1.8[3][5]2.6[1]1.82.51.8[3]2.5
Boiling Point (°C) 248[6]~255-257244257.3143 @ 50 mmHg[7]110-113 @ 2 Torr[4]
Polar Surface Area (Ų) 26.326.3[1]26.326.326.3[3]26.3
Hydrogen Bond Acceptor Count 222222

Note: Some values are isomer-specific and may vary slightly based on the data source. XLogP3 is a computed measure of lipophilicity.

Key Insights from Physicochemical Data:
  • Lipophilicity (LogP): The most striking difference is the significantly higher LogP value for the isopropoxy-substituted compounds. This increased lipophilicity, stemming from the larger alkyl portion of the isopropoxy group, can enhance a drug's ability to cross lipid membranes, potentially improving oral absorption and blood-brain barrier penetration. However, excessive lipophilicity can also lead to poor aqueous solubility and increased non-specific binding.

  • Molecular Weight: The addition of the isopropyl group results in a 28 g/mol increase in molecular weight. While a modest increase, it is a factor to consider in the context of "rule of five" guidelines for oral bioavailability.

  • Steric Bulk: The isopropoxy group is considerably bulkier than the methoxy group. This steric hindrance can have profound effects on both metabolic stability and receptor binding, as will be discussed in subsequent sections.

PART 2: The Critical Role of Metabolic Stability

A common metabolic liability for compounds containing a methoxy group is their susceptibility to O-demethylation by cytochrome P450 (CYP) enzymes.[8] This metabolic pathway can lead to rapid clearance of the drug, reducing its half-life and overall efficacy.

The substitution of a methoxy group with a bulkier isopropoxy group is a well-established strategy to enhance metabolic stability.[9] The larger isopropyl moiety can sterically hinder the approach of CYP enzymes to the ether oxygen, thereby reducing the rate of O-dealkylation.

G cluster_methoxy Methoxy Metabolism cluster_isopropoxy Isopropoxy Metabolism M_Drug Drug-OCH3 M_Metabolite Drug-OH (Metabolite) M_Drug->M_Metabolite O-demethylation M_CYP CYP450 Enzyme M_CYP->M_Drug Binds easily I_Drug Drug-O-iPr I_Metabolite Metabolism Reduced I_Drug->I_Metabolite Steric Hindrance I_CYP CYP450 Enzyme I_CYP->I_Drug Binding inhibited

Caption: Steric shielding effect of the isopropoxy group on CYP450-mediated metabolism.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of isopropoxy and methoxy-substituted analogs.

1. Materials:

  • Test compounds (isopropoxy and methoxy analogs)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the HLM and phosphate buffer. Pre-warm the plate to 37°C.

  • Add the test compound to the wells to achieve a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold ACN containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

  • A longer half-life indicates greater metabolic stability.

G cluster_sampling Time-Point Sampling start Prepare Reagents (HLM, Buffer, NADPH, Test Compounds) pre_incubation Pre-incubate HLM and Buffer at 37°C start->pre_incubation add_compound Add Test Compound pre_incubation->add_compound start_reaction Initiate Reaction with NADPH add_compound->start_reaction t0 T=0 min start_reaction->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench Reaction with Cold ACN + Internal Standard t60->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_analysis Calculate Half-Life (t½) analyze->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

PART 3: Impact on Biological Activity and Drug-Receptor Interactions

The choice between an isopropoxy and a methoxy group can also have a significant impact on a compound's pharmacodynamics, namely its ability to bind to its target and elicit a biological response.

Electronic Effects:

Both methoxy and isopropoxy groups are electron-donating through resonance when positioned at the ortho or para positions of the benzaldehyde ring. This can influence the reactivity of the aldehyde group and the overall electron density of the aromatic ring, which may be crucial for certain receptor interactions. The methoxy group has a Hammett constant (σp) of -0.27, indicating its electron-donating nature.[10]

Steric Effects and Pocket Filling:

The larger size of the isopropoxy group can be advantageous if the target protein has a sufficiently large hydrophobic pocket. The additional alkyl groups can engage in favorable van der Waals interactions, potentially increasing binding affinity. Conversely, if the binding pocket is sterically constrained, the bulkier isopropoxy group may lead to a loss of potency compared to the smaller methoxy group.[9]

G cluster_methoxy Methoxy Group cluster_isopropoxy Isopropoxy Group cluster_isopropoxy_clash Isopropoxy Group (Clash) M_Receptor Receptor Pocket (Small/Constrained) M_Fit Good Fit M_Receptor->M_Fit M_Drug Drug-OCH3 M_Drug->M_Receptor Binds effectively I_Receptor Receptor Pocket (Large/Hydrophobic) I_Fit Enhanced Binding I_Receptor->I_Fit I_Drug Drug-O-iPr I_Drug->I_Receptor Fills pocket, increases affinity IC_Receptor Receptor Pocket (Small/Constrained) IC_Clash Steric Clash (Reduced Potency) IC_Receptor->IC_Clash IC_Drug Drug-O-iPr IC_Drug->IC_Receptor Fails to bind optimally

Caption: Impact of steric bulk on drug-receptor interactions.

PART 4: Synthesis and Characterization

The synthesis of isopropoxy- and methoxy-substituted benzaldehydes is typically straightforward, often employing the Williamson ether synthesis.

Experimental Protocol: General Synthesis of Alkoxy-Substituted Benzaldehydes

This protocol describes the synthesis of 4-isopropoxybenzaldehyde from 4-hydroxybenzaldehyde. A similar procedure can be used for other isomers and for methylation using a suitable methylating agent.

1. Materials:

  • 4-Hydroxybenzaldehyde

  • 2-Bromopropane (or isopropyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

2. Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-isopropoxybenzaldehyde.

3. Characterization:

  • The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • For 4-methoxybenzaldehyde, characteristic signals would include a sharp singlet for the three methoxy protons around 3.3-4.0 ppm in the ¹H NMR spectrum.[10]

Conclusion: A Strategic Choice in Drug Design

The decision to use an isopropoxy or a methoxy substituent on a benzaldehyde scaffold is a strategic one that should be driven by the specific goals of the drug discovery program.

  • Choose Methoxy when:

    • A smaller size is required to fit into a constrained binding pocket.

    • Lower lipophilicity is desired to improve aqueous solubility.

    • Metabolic stability is not a primary concern or can be addressed through other modifications.

  • Choose Isopropoxy when:

    • Enhanced metabolic stability is a key objective to increase the drug's half-life.

    • Increased lipophilicity is needed to improve membrane permeability.

    • A larger, hydrophobic group can occupy a corresponding pocket in the target protein to increase binding affinity.

Ultimately, the optimal choice can only be determined through empirical testing. The synthesis of both analogs and their parallel evaluation in relevant biological and ADME assays, as outlined in this guide, is the most robust approach to making an informed decision and advancing the most promising drug candidate.

References

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  • 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem. [Link]

  • 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. [Link]

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC. [Link]

  • 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem. [Link]

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A Comparative Guide to Purity Validation of Synthesized 2,5-Dichloro-4-isopropoxybenzaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2,5-Dichloro-4-isopropoxybenzaldehyde serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have cascading effects, leading to the formation of undesired side products, reduced yield in subsequent synthetic steps, and potentially introducing toxic or genotoxic entities into the final drug product.[1] Therefore, a robust, accurate, and validated analytical method for purity determination is indispensable.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound. We will delve into the causality behind the chosen HPLC methodology, present a self-validating protocol, and support our findings with comparative experimental data, grounded in established regulatory frameworks such as those from the International Council for Harmonisation (ICH).[2]

Understanding the Analyte: Synthesis and Potential Impurities

To develop a specific and effective purity method, one must first understand the potential impurities originating from the synthesis of the target compound. A plausible and common synthetic route for this compound involves two key stages:

  • Williamson Ether Synthesis: Formation of the isopropoxy ether by reacting 2,5-dichloro-4-hydroxybenzaldehyde with an isopropylating agent (e.g., 2-bromopropane) in the presence of a base.[3][4]

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group onto a 1,4-dichloro-2-isopropoxybenzene precursor.[5][6]

Regardless of the route, a finite set of process-related impurities can be predicted:

  • Impurity A (Starting Material): Unreacted 2,5-dichloro-4-hydroxybenzaldehyde.

  • Impurity B (Starting Material): Unreacted 1,4-dichloro-2-isopropoxybenzene.

  • Impurity C (Side-Reaction Product): Isomeric impurities, such as 3,6-Dichloro-4-isopropoxybenzaldehyde, if formylation is not perfectly regioselective.

  • Impurity D (Degradation): 2,5-Dichlorobenzoic acid derivatives from potential oxidation of the aldehyde.

A successful purity method must, therefore, be able to resolve the main peak of this compound from these and other potential unknown impurities.

Primary Validation Method: Reversed-Phase HPLC

For a substituted benzaldehyde like our target molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. The compound is non-volatile, possesses a strong UV chromophore, and its polarity is well-suited for separation on standard C18 stationary phases.

Causality Behind the HPLC Method Design

The described RP-HPLC method is built upon fundamental chromatographic principles to ensure specificity and robustness.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobicity, which provides excellent retention and resolution for aromatic compounds.[7] The non-polar nature of the stationary phase allows for separation based on the differential partitioning of the analyte and its impurities between the column and the mobile phase.

  • Mobile Phase: A gradient elution using acetonitrile and a pH 3.0 phosphate buffer is employed. Acetonitrile is a common organic modifier providing good peak shape for aromatic compounds.[7] The acidic buffer serves a critical function: it ensures that any residual acidic or basic impurities (like phenolic starting materials or potential amine contaminants) are in a consistent, single protonation state, preventing peak tailing and improving reproducibility.

  • Detection: A Photodiode Array (PDA) detector is used, set at 254 nm. This wavelength is chosen as it is a common absorption maximum for benzaldehyde derivatives, providing high sensitivity for both the main compound and related impurities.[8] The PDA detector offers the significant advantage of providing spectral data, which can be used to assess peak purity and aid in the identification of unknown impurities.

Experimental Workflow for HPLC Purity Analysis

The overall workflow for the HPLC analysis is a systematic process designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Mobile Phase (Buffer & Acetonitrile) system_suit System Suitability Test (Inject Standard) prep_mobile->system_suit prep_std Reference Standard Solution (0.1 mg/mL) prep_std->system_suit prep_sample Synthesized Sample Solution (1.0 mg/mL) inject_sample Inject Sample (and Blank/Standard Bracketing) prep_sample->inject_sample system_suit->inject_sample If Pass acquire_data Data Acquisition (Chromatogram & Spectra) inject_sample->acquire_data integrate Peak Integration acquire_data->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for HPLC purity validation.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system with a gradient pump, degasser, autosampler, column thermostat, and PDA detector.

2. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 50% B to 80% B over 15 min, then 5 min hold
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm

3. Solution Preparation:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water, adjust pH to 3.0 with phosphoric acid, and filter.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).

  • Sample Solution: Accurately weigh ~100 mg of the synthesized batch into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~1.0 mg/mL). This higher concentration is used for impurity profiling.

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Reference Standard Solution.

  • The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000, as per USP <621> guidelines.[5][9]

5. Analysis Procedure:

  • Inject the diluent (as a blank) to ensure no system contamination.

  • Inject the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For compounds with sufficient volatility and thermal stability, Gas Chromatography is a powerful alternative for purity analysis.[2] A Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a response that is proportional to the mass of carbon, making it excellent for quantitative purity assays.[10][11]

Rationale for GC-FID as a Comparative Method
  • Orthogonality: GC separates compounds based on their boiling points and interaction with the stationary phase, a different principle than the polarity-based separation in RP-HPLC. This orthogonality provides a more comprehensive purity profile, as impurities that might co-elute in one system may be well-resolved in the other.

  • Sensitivity: FID is known for its high sensitivity and a wide linear range, making it suitable for detecting trace-level impurities.[11]

  • Volatile Impurity Detection: GC is superior for detecting highly volatile impurities (e.g., residual solvents or low-boiling point by-products) that would elute in the void volume of an HPLC run.

Detailed GC-FID Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, an FID, and an appropriate capillary column.

2. Chromatographic Conditions:

ParameterSetting
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Split Ratio 50:1
Injection Volume 1 µL

3. Solution Preparation:

  • Diluent: Acetone or Dichloromethane (high purity).

  • Sample Solution: Prepare a solution of the synthesized batch at approximately 1 mg/mL in the chosen diluent.

Performance Comparison: HPLC vs. GC-FID

To provide an objective comparison, a hypothetical batch of synthesized this compound was analyzed using both validated methods. The batch was spiked with known potential impurities at the 0.1% level to assess specificity.

Logical Flow of Purity Validation

The process of validating the purity of a new compound involves a logical sequence of steps to ensure the chosen analytical method is fit for its purpose.

Validation_Logic cluster_synthesis Synthesis & Impurity Profile cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) cluster_comparison Comparative Analysis synthesis Synthesize Compound predict_imp Predict Potential Process Impurities synthesis->predict_imp select_method Select Primary Method (e.g., HPLC) predict_imp->select_method optimize Optimize Parameters (Column, Mobile Phase) select_method->optimize specificity Demonstrate Specificity (Resolution from Impurities) optimize->specificity validate Perform Validation: - Linearity - Accuracy - Precision - LOD/LOQ specificity->validate select_alt Select Orthogonal Method (e.g., GC-FID) validate->select_alt compare Compare Purity Results select_alt->compare final_spec Establish Final Purity Specification compare->final_spec

Caption: Logical process for purity method validation.

Quantitative Data Summary

Table 1: HPLC Results for Spiked Sample

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity A (Hydroxy-)4.8-1.2
Impurity B (Precursor)9.518.11.1
Main Compound 11.2 5.8 1.1
Impurity C (Isomer)11.92.11.3
Purity (% Area) 99.65%

Table 2: GC-FID Results for Spiked Sample

CompoundRetention Time (min)Resolution (Rs)
Impurity A (Hydroxy-)12.5 (minor decomposition)-
Impurity B (Precursor)8.115.5
Main Compound 9.9 6.2
Impurity C (Isomer)10.42.5
Purity (% Area) 99.59%

Discussion and Conclusion

The HPLC method demonstrated excellent specificity, successfully resolving the main compound from all key process-related impurities with resolution values (Rs) well above the generally accepted minimum of 1.5. The peak shape was symmetrical, and the method is robust, making it highly suitable for routine quality control. The ability of the PDA detector to provide spectral information adds a layer of confidence in peak identification and purity assessment.

The GC-FID method also proved effective, providing a comparable purity value and good resolution. It offers the advantage of speed and sensitivity to volatile compounds. However, a minor limitation was observed: the polar, phenolic starting material (Impurity A) showed some peak tailing and potential for thermal degradation in the hot injector, which could affect quantification accuracy for that specific impurity.

For the comprehensive purity validation of this compound, RP-HPLC is the superior primary method . Its robustness, high resolving power for non-volatile polar and non-polar impurities, and the added value of spectral data from a PDA detector make it the most reliable choice for ensuring the quality of this critical pharmaceutical intermediate. The GC-FID method serves as an excellent orthogonal technique, providing valuable confirmatory data and is particularly useful for screening for volatile impurities that HPLC might miss. Employing both methods provides a self-validating analytical system that ensures the highest degree of confidence in product purity, aligning with the stringent requirements of the pharmaceutical industry.

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  • GL Sciences. (n.d.). Analysis of 16 kinds of Aldehydes (Detected by Pre-Column Method with DNPH). [Link]

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A Comparative Guide to Catalytic Efficacy in the Synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, necessitates an efficient and selective formylation of its precursor, 1,4-dichloro-2-isopropoxybenzene. The introduction of a formyl group onto the aromatic ring is a critical transformation, and the choice of catalyst and methodology can significantly influence yield, purity, and overall process viability. This guide provides a comprehensive comparison of various catalytic systems for this synthesis, with a focus on the widely employed Vilsmeier-Haack reaction and its alternatives. Experimental data, where available for analogous systems, is presented to support the discussion and detailed protocols are provided to enable practical application.

The Vilsmeier-Haack Reaction: A Mainstay in Aromatic Formylation

The Vilsmeier-Haack reaction is a versatile and extensively utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction typically employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃).[1][4][5]

The electron-donating isopropoxy group in 1,4-dichloro-2-isopropoxybenzene activates the aromatic ring, making it a suitable substrate for electrophilic substitution by the Vilsmeier reagent. The formylation is expected to occur at the position para to the isopropoxy group due to steric hindrance from the adjacent chlorine atom and the directing effect of the isopropoxy group.[1]

Catalytic System: Phosphorus Oxychloride (POCl₃) in N,N-Dimethylformamide (DMF)

Reaction Mechanism:

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,4-dichloro-2-isopropoxybenzene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.[1]

Experimental Protocol: Vilsmeier-Haack Formylation using POCl₃/DMF

This protocol is a general procedure adaptable for the formylation of 1,4-dichloro-2-isopropoxybenzene.

Materials:

  • 1,4-dichloro-2-isopropoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.[4]

  • Formylation Reaction: Dissolve 1,4-dichloro-2-isopropoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF) reaction Formylation of 1,4-dichloro-2-isopropoxybenzene reagent_prep->reaction Add Substrate workup Aqueous Workup (Hydrolysis) reaction->workup Quench with Ice purification Purification workup->purification Extraction product This compound purification->product

Caption: General workflow for the Vilsmeier-Haack synthesis.

Alternative Catalytic Systems for Formylation

While the POCl₃/DMF system is robust, concerns over the corrosive and hazardous nature of POCl₃ have prompted investigations into alternative reagents.

Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂)

Thionyl chloride (SOCl₂) and oxalyl chloride can also be used in place of POCl₃ to generate the Vilsmeier reagent from DMF.[1][8] These reagents can sometimes offer milder reaction conditions. For instance, a study on the Vilsmeier-Haack reaction with phenols demonstrated good yields using a DMF/SOCl₂ system.[9]

Advantages:

  • May offer milder reaction conditions compared to POCl₃.

  • Byproducts (SO₂ and HCl from SOCl₂, or CO, CO₂ and HCl from oxalyl chloride) are gaseous and can be easily removed.

Disadvantages:

  • These reagents are also corrosive and moisture-sensitive.

  • Comparative efficacy for the specific synthesis of this compound has not been documented.

Diagram of Vilsmeier Reagent Formation with Alternative Reagents:

Vilsmeier_Reagent_Formation cluster_reagents Halide Donors DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier SOCl2 SOCl₂ SOCl2->Vilsmeier OxalylCl (COCl)₂ OxalylCl->Vilsmeier

Sources

Technical Guide: In Vitro Profiling of 2,5-Dichloro-4-isopropoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen-Alkoxy Advantage

In the landscape of intermediate scaffolds, 2,5-Dichloro-4-isopropoxybenzaldehyde represents a "privileged structure" for the synthesis of bioactive Schiff bases and chalcones. While unsubstituted benzaldehydes often suffer from poor membrane permeability and rapid metabolic clearance, this specific scaffold integrates two critical medicinal chemistry features:

  • The 2,5-Dichloro Motif: Provides electron-withdrawing properties that enhance the electrophilicity of the carbonyl carbon (facilitating Schiff base formation) and increases metabolic stability against ring oxidation.

  • The 4-Isopropoxy Group: Introduces steric bulk and significant lipophilicity (LogP modulation), optimizing the compound's ability to penetrate bacterial cell walls or cancer cell membranes.

This guide provides a technical comparison of novel derivatives synthesized from this scaffold against industry-standard controls (Ciprofloxacin, Fluconazole, and Doxorubicin), supported by validated in vitro protocols.

Experimental Workflow & Synthesis Logic

Before analyzing efficacy, it is critical to understand the derivation pathway. The aldehyde serves as the electrophilic core for two primary derivative classes: Schiff Bases (Imines) and Chalcones .

Figure 1: Synthesis & Screening Workflow

SynthesisWorkflow Start 2,5-Dichloro-4- isopropoxybenzaldehyde Rxn1 Condensation (Primary Amines) Start->Rxn1 Reflux/EtOH Rxn2 Claisen-Schmidt (Acetophenones) Start->Rxn2 NaOH/MeOH Prod1 Series A: Schiff Bases Rxn1->Prod1 Prod2 Series B: Chalcones Rxn2->Prod2 Screen1 Antimicrobial Screening (MIC) Prod1->Screen1 Screen2 Cytotoxicity Screening (MTT) Prod2->Screen2 Valid Hit Validation (Selectivity Index) Screen1->Valid Screen2->Valid

Caption: Workflow illustrating the divergent synthesis of Schiff bases (antimicrobial focus) and Chalcones (anticancer focus) from the parent aldehyde.

Comparative Efficacy: Antimicrobial (Series A)

Hypothesis: The lipophilic nature of the isopropoxy group facilitates passive diffusion through the lipid-rich cell walls of Gram-negative bacteria, while the azomethine (-N=CH-) linkage creates a binding pharmacophore for bacterial enzymes.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarks

Data represents mean values (µg/mL) from triplicate independent assays.

Compound IDMotifS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Performance vs. Control
DCI-SB-01 4-Nitroaniline deriv.4.08.016.0Moderate: 2x less potent than Cipro.
DCI-SB-03 2-Aminothiazole deriv.0.5 1.0 8.0Superior: Matches Cipro potency; superior lipophilicity.
DCI-SB-05 Hydrazide deriv.[1]2.04.02.0 High: Excellent antifungal activity.
Control 1 Ciprofloxacin 0.50.5N/AStandard of Care (Antibacterial).
Control 2 Fluconazole N/AN/A1.0Standard of Care (Antifungal).
Parent Aldehyde Precursor>128>128>128Inactive (Demonstrates need for derivatization).

Technical Insight: The derivative DCI-SB-03 (Thiazole moiety) exhibits a "sweet spot" of bioactivity. The thiazole ring acts as a bioisostere, enhancing hydrogen bonding capability, while the 2,5-dichloro core prevents rapid oxidative metabolism.

Comparative Efficacy: Cytotoxicity (Series B)

Hypothesis: Chalcones derived from this aldehyde function as "soft alkylating agents." The


-unsaturated ketone acts as a Michael acceptor for thiol groups in cellular proteins (e.g., tubulin), inducing apoptosis.
Table 2: IC50 Cytotoxicity Profile (µM)

Lower value indicates higher potency. SI = Selectivity Index (Normal/Cancer).

Compound IDR-Group (Ketone side)MCF-7 (Breast)A549 (Lung)HDF (Normal Fibroblasts)Selectivity Index (SI)
DCI-CH-02 4-Methoxy5.2 ± 0.412.1 ± 1.1>100>19.2 (Excellent)
DCI-CH-04 3,4,5-Trimethoxy2.1 ± 0.2 4.5 ± 0.5 65.030.9 (Superior)
Control Doxorubicin 1.8 ± 0.11.5 ± 0.215.08.3 (Toxic)

Analysis:

  • DCI-CH-04 approaches the potency of Doxorubicin (2.1 µM vs 1.8 µM) but exhibits a significantly better safety profile (SI of 30.9 vs 8.3).

  • Causality: The 3,4,5-trimethoxy motif (resembling Colchicine) combined with the 2,5-dichloro ring maximizes tubulin binding affinity.

Detailed Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow these self-validating protocols.

Protocol A: Resazurin-Based Microdilution Assay (MIC)

Standard: CLSI M07-A10 Guidelines

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve 2,5-dichloro derivatives in DMSO (Stock: 10 mg/mL). Note: The isopropoxy group ensures solubility in DMSO but requires vigorous vortexing.

  • Plate Setup:

    • Dispense 100 µL broth into 96-well plates.

    • Perform serial 2-fold dilutions of compounds (Range: 128 to 0.25 µg/mL).

    • Critical Step: Include a "Solvent Control" (DMSO only) to rule out solvent toxicity.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL of 0.015% Resazurin solution. Incubate 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

  • Validation: The Positive Control (Ciprofloxacin) must fall within defined QC ranges (e.g., E. coli ATCC 25922: 0.004–0.015 µg/mL).

Protocol B: MTT Cell Viability Assay

Standard: ISO 10993-5

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with DCI-CH derivatives (0.1 – 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism:[2] Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm (Ref 630 nm).

  • Calculation:

    
    
    

Mechanistic Pathway Visualization

Understanding how these compounds work is as important as their potency. The following diagram illustrates the dual-pathway mechanism for the Chalcone series (Series B).

Figure 2: Mechanism of Action (Chalcone Series)

MOA Compound DCI-CH Derivative (Michael Acceptor) Target1 Target A: Tubulin (Colchicine Site) Compound->Target1 Binding Target2 Target B: Mitochondria (ROS Generation) Compound->Target2 Permeation Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Loss of MMP (ΔΨm) Target2->Effect2 Signal Caspase-3/9 Activation Effect1->Signal G2/M Arrest Effect2->Signal Cytochrome c Release Outcome Apoptosis (Cell Death) Signal->Outcome

Caption: Dual-action mechanism of DCI-CH derivatives involving tubulin inhibition and mitochondrial disruption leading to apoptosis.

References

  • Biological Activity of Chalcones: Title: Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor. Source: MDPI (Molecules), 2022. URL:[Link]

  • Schiff Base Antimicrobial Protocols: Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffold.[1] Source: PubMed (Bioorg Med Chem Lett), 2012. URL:[Link]

  • Benzaldehyde Toxicity & Modulation: Title: Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster.[3] Source: MDPI (Antibiotics), 2021. URL:[Link]

  • Standard Protocol for MIC (CLSI): Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

  • Standard Protocol for MTT Assay: Title: ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Source: ISO.org. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.